Methyl 4-fluoro-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDIFIYFPFLAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596286 | |
| Record name | Methyl 4-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180636-50-4 | |
| Record name | Methyl 4-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methylbenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, experimental protocols for its synthesis and characterization, and its significant applications in research and development.
Core Compound Properties
This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique properties that are highly valued in medicinal chemistry.[2][3]
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 180636-50-4 | [4][5] |
| Molecular Formula | C₉H₉FO₂ | [4][5][6] |
| Molecular Weight | 168.17 g/mol | [4] |
| MDL Number | MFCD06203783 | [4] |
| Physical and Chemical Properties | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Pleasant | [6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Limited solubility in water | [6] |
Synthesis and Characterization
The primary route for the synthesis of this compound is through the esterification of 4-fluoro-3-methylbenzoic acid.
Experimental Protocol: Esterification of 4-fluoro-3-methylbenzoic acid
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the number and types of carbon atoms.
-
IR (Infrared) Spectroscopy: Identifies the functional groups present, such as the ester carbonyl group (C=O) and the C-F bond.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][7]
-
Pharmaceutical Synthesis: It serves as a crucial building block for the creation of Active Pharmaceutical Ingredients (APIs).[2][8] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[1][2] This makes it a valuable precursor for developing drugs targeting a range of conditions, including inflammatory diseases, and as analgesic and central nervous system agents.[1][7]
-
Agrochemical Research: In agrochemical development, this compound is used in the design of novel herbicides and pesticides.[7] The electron-withdrawing nature of the fluorine atom can improve the efficacy and environmental stability of these products.[1]
-
Organic Synthesis: As a versatile intermediate, its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, enabling the synthesis of a diverse range of organic compounds.[1][2]
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthesis of this compound.
Role as a Synthetic Intermediate
Caption: Role as a key synthetic intermediate.
References
In-Depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methylbenzoate (CAS No: 180636-50-4), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and characteristic spectroscopic data.
Chemical Identity and Properties
This compound is an aromatic ester.[1] Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a methyl ester group. This compound is typically a colorless to pale yellow liquid with a characteristic pleasant odor.[1] It exhibits good solubility in common organic solvents such as ethanol and ether, while its solubility in water is limited.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | |
| CAS Number | 180636-50-4 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg | [2] |
| Density | No data available | |
| Refractive Index | No data available | |
| Solubility | Soluble in ethanol and ether; limited solubility in water | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. This reaction is a standard and efficient method for the preparation of esters from carboxylic acids and alcohols.
Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of substituted benzoic acids.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Information
This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on its Safety Data Sheet (SDS).[1][2]
Table 2: GHS Hazard and Precautionary Statements
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/ eye protection/ face protection.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P330: Rinse mouth.[2]P362+P364: Take off contaminated clothing and wash it before reuse.[2]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques. The following is a summary of expected spectral data.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data is available and can be used to confirm the presence of aromatic, methyl, and methoxy protons. |
| ¹³C NMR | Spectral data is available for the characterization of all carbon atoms in the molecule. |
| IR Spectroscopy | Expected to show characteristic peaks for C=O (ester), C-O, and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific peak assignments and spectra can be obtained from sources such as ChemicalBook.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target compounds, which is a desirable feature in drug discovery. The ester functional group provides a reactive handle for various chemical transformations, including hydrolysis, amidation, and reduction, making it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
References
Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-3-methylbenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorine atom and the methyl-substituted benzene ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its relevance in pharmaceutical research.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes the key available data for this compound.
| Property | Value |
| CAS Number | 180636-50-4 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |
| Appearance | Colorless to pale yellow liquid or solid-liquid mixture. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-methylbenzoic acid. A common and efficient method for this transformation is the Fischer esterification, utilizing an acid catalyst in the presence of methanol.
Experimental Protocol: Fischer Esterification of 4-fluoro-3-methylbenzoic acid
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure build-up.
-
Washing: Further wash the organic layer with brine to remove any remaining aqueous impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological signaling pathways for this compound are not extensively documented, its precursor, 4-fluoro-3-methylbenzoic acid, is a recognized valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The incorporation of the 4-fluoro-3-methylbenzoyl moiety into larger molecules can significantly influence their pharmacological properties.
The fluorinated benzoic acid derivative serves as a key intermediate in the development of novel therapeutics targeting a range of diseases, including:
A notable example of its application is in the synthesis of imidazopyridine analogs, which have demonstrated potent anticoccidial activity.[1] Coccidiosis is a parasitic disease of the intestinal tract of animals. This highlights the potential of this chemical scaffold in veterinary medicine as well.
Role in Drug Design Logical Flow
Caption: Logical flow from precursor to potential therapeutic application.
Conclusion
This compound is a valuable chemical intermediate with applications in organic synthesis and drug discovery. This guide has provided a summary of its key physicochemical properties and a detailed protocol for its preparation. The role of its precursor in the development of novel therapeutic agents underscores the importance of this compound in the field of medicinal chemistry. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
A Technical Guide to Methyl 4-fluoro-3-methylbenzoate: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: Identifying a Key Architectural Element in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic importance of versatile chemical building blocks cannot be overstated. Methyl 4-fluoro-3-methylbenzoate, a fluorinated aromatic ester, represents a quintessential example of such a scaffold. While seemingly a simple molecule, its unique substitution pattern—a fluorine atom para to the ester and a methyl group meta to it—provides a confluence of electronic and steric properties that are highly advantageous for the synthesis of complex Active Pharmaceutical Ingredients (APIs).
This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a practical understanding of its synthesis, structural verification, and strategic application. The narrative is grounded in the principles of synthetic chemistry and medicinal chemistry, explaining the causality behind experimental choices and highlighting the compound's role in constructing molecules with enhanced pharmacological profiles.
Core Compound Identity and Physicochemical Properties
A precise understanding of a compound's structural and physical properties is the foundation of its effective use. This compound is an organic compound whose identity is defined by the following key descriptors.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 180636-50-4 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES Notation | COC(=O)c1ccc(F)c(C)c1 |
The SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable line notation of the molecule's two-dimensional structure, confirming the connectivity of the methoxycarbonyl group, the phenyl ring, and the fluoro and methyl substituents.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-fluoro-3-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.
Mechanistic Rationale
The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A subsequent series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and yielding the final ester product. Using methanol in excess serves a dual purpose: it acts as the nucleophile and as the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.
Detailed Experimental Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylbenzoic acid (10.0 g, 64.9 mmol).
-
Reaction Setup: Add methanol (100 mL) to the flask to dissolve the starting material.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution. The addition is exothermic and should be performed with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.
Structural Elucidation and Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The expected data provides a unique fingerprint for the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and a singlet for the aromatic methyl protons (-CH₃) around 2.3 ppm. The aromatic region will display characteristic splitting patterns for the three protons on the ring, influenced by both fluorine and the other substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms. Key signals include the ester carbonyl carbon (~166 ppm), the methoxy carbon (~52 ppm), and the aromatic methyl carbon (~15 ppm). The aromatic carbons will appear in the 115-165 ppm range, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band for the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching and C-F stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 168.17).
Applications in Drug Discovery and Medicinal Chemistry
This compound is rarely the final API itself but serves as a crucial intermediate. Its value stems from the properties imparted by its substituents, which are inherited from its parent acid, 4-fluoro-3-methylbenzoic acid.[1][2]
-
Metabolic Stability: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity and forms a very strong C-F bond. Introducing fluorine at the 4-position can block potential sites of metabolic oxidation (e.g., para-hydroxylation) on the aromatic ring.[1] This enhances the metabolic stability and half-life of a drug candidate, which are critical pharmacokinetic properties.[1]
-
Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]
-
Versatile Synthetic Handle: The ester functional group is a versatile handle for further chemical transformations. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to a primary alcohol to introduce different linkers or pharmacophoric elements.
-
Platform for Further Functionalization: The methyl group at the 3-position can undergo benzylic reactions, such as bromination, to introduce new points of attachment for building more complex molecular architectures.[1][3]
The compound is a key precursor in the synthesis of APIs for treating a range of conditions, including inflammation, infectious diseases, and certain cancers.[1][2] Its structural motifs are found in various developmental and approved drugs.
Conclusion
This compound is a strategically important intermediate whose value is defined by its unique combination of functional groups. The presence of a metabolically robust fluorine atom, a versatile ester handle, and an additional methyl group for potential functionalization makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis via established methods like Fischer esterification and its characteristic spectroscopic signature ensures its effective and reliable application in the complex, multi-step synthesis pathways that define modern pharmaceutical R&D.
References
In-Depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| InChI Key | OCDIFIYFPFLAOU-UHFFFAOYSA-N[1] |
| CAS Number | 180636-50-4[1][2][3] |
| Molecular Formula | C₉H₉FO₂[1][2] |
| Molecular Weight | 168.17 g/mol [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4] | |
| SMILES Code | FC1=C(C=C(C(=O)OC)C=C1)C | [1] |
Synthesis and Experimental Protocols
Methyl 4-fluoro-3-methylbenzoate is primarily synthesized through the esterification of its parent carboxylic acid, 4-fluoro-3-methylbenzoic acid. This precursor is a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7] The fluorinated nature of these compounds is often beneficial for developing drugs targeting inflammation, infectious diseases, and certain cancers.[5]
A general experimental protocol for the synthesis of methyl esters from carboxylic acids involves the following steps. Please note that specific reaction conditions for this compound may vary and should be optimized.
General Esterification Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by techniques such as column chromatography or distillation to yield the final, pure product.
To illustrate the synthesis workflow, a conceptual diagram is provided below.
Caption: General synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[2] The ester functional group allows for further chemical modifications, enabling the creation of a diverse range of compounds, including carboxylic acids, amides, and alcohols, through multi-step organic syntheses.[2]
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its precursor, 4-fluoro-3-methylbenzoic acid, has been used in the synthesis of potent inhibitors. For instance, an analog of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has shown high potency as an anticoccidial agent.[7] This suggests that derivatives of this compound could potentially modulate various biological pathways, making it a valuable scaffold for drug discovery.
The logical relationship for its application in drug discovery is outlined in the following diagram.
Caption: Role of this compound in Drug Discovery.
Spectral Data
Note: For detailed and verified spectral data, it is recommended to consult specialized chemical databases or perform experimental analysis.
This technical guide provides a summary of the available information on this compound. Further in-depth research and laboratory investigation are encouraged for specific applications and protocol development.
References
- 1. 180636-50-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 180636-50-4 [chemicalbook.com]
- 4. CAS 180636-50-4: this compound [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. This compound(180636-50-4) 1H NMR [m.chemicalbook.com]
A Technical Guide to Sourcing Methyl 4-fluoro-3-methylbenzoate for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Synthesis of Methyl 4-fluoro-3-methylbenzoate.
While direct commercial suppliers for this compound in research quantities are not readily found, this guide provides a comprehensive overview of a straightforward synthetic route from its commercially available precursor, 4-Fluoro-3-methylbenzoic acid. This document outlines the procurement of the starting material and provides a detailed experimental protocol for the synthesis of the desired ester.
Procurement of the Precursor: 4-Fluoro-3-methylbenzoic Acid
The immediate precursor, 4-Fluoro-3-methylbenzoic acid (CAS No. 403-15-6), is widely available from various chemical suppliers. This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The carboxylic acid and methyl groups can be further functionalized, and the fluorine substitution can enhance the metabolic stability and binding affinity of target molecules. Below is a summary of commercial suppliers for research-grade 4-Fluoro-3-methylbenzoic acid.
Table 1: Commercial Suppliers of 4-Fluoro-3-methylbenzoic Acid
| Supplier | Purity | Available Quantities |
| Ossila | >97% | 1 g, 5 g |
| Sigma-Aldrich | ≥98% | 1 g, 5 g, 25 g |
| Thermo Fisher Scientific | 98% | 1 g, 5 g, 25 g |
| TCI America | >98% | 5 g, 25 g |
| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g, 25 g |
Synthetic Route: Fischer Esterification of 4-Fluoro-3-methylbenzoic Acid
This compound can be reliably synthesized from 4-Fluoro-3-methylbenzoic acid via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.
Reaction Scheme:
Caption: Fischer Esterification of 4-Fluoro-3-methylbenzoic acid.
The following protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.
Materials and Reagents:
-
4-Fluoro-3-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Application in Research
While specific signaling pathways involving this compound are not extensively documented due to its nature as a synthetic intermediate, its precursor, 4-Fluoro-3-methylbenzoic acid, and related fluorinated benzoic acids are utilized in the development of various therapeutic agents. The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.
For instance, an analog of imidazopyridine synthesized from 4-fluoro-3-methylbenzoic acid has shown potent activity as an anticoccidial agent.[1] This highlights the potential of this chemical scaffold in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key intermediate for the synthesis of novel compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.
Fischer Esterification Mechanism
The synthesis proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.
Caption: Mechanism of Fischer Esterification.
References
Navigating the Synthesis and Procurement of Methyl 4-fluoro-3-methylbenzoate for Research Applications
For researchers and scientists engaged in drug discovery and development, accessing specialized chemical intermediates is a critical step in the synthesis of novel molecular entities. Methyl 4-fluoro-3-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the pricing for research quantities, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Pricing and Availability
The table below summarizes the available pricing for 4-fluoro-3-methylbenzoic acid and provides an estimated price range for this compound.
| Compound | CAS Number | Supplier | Quantity | Price (USD) | Estimated Price for this compound (USD) |
| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | TCI | 5 g | 1,036,350 IDR (~$70) | $80 - $120 |
| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | BLD Pharm | N/A | Inquire | $80 - $120 |
| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | Chem-Impex | N/A | Inquire | $80 - $120 |
| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | Apollo Scientific | 25 g | £15 (~$19) | N/A |
| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | Sigma-Aldrich | N/A | Inquire | N/A |
Note: Prices are subject to change and may not include shipping and handling fees. The estimated price for this compound is based on the typical cost increase for a standard esterification reaction.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
The most common and efficient method for preparing this compound from 4-fluoro-3-methylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction uses an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the ester product.
Materials and Reagents:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-30 mL of methanol per gram of carboxylic acid). Place a magnetic stir bar in the flask.
-
Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1][2][3] Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1][2] Continue adding the bicarbonate solution until gas evolution (CO₂) ceases.
-
Extraction: Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Synthetic Workflow
The synthesis of this compound is a key step in the elaboration of more complex molecules for pharmaceutical and agrochemical applications.[5][6][7] The following diagram illustrates the logical workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
This technical guide provides essential information for researchers utilizing this compound. While direct pricing requires inquiry with specific suppliers, the provided estimates and detailed synthetic protocol offer a solid foundation for planning and executing research projects that rely on this versatile chemical intermediate.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. nbinno.com [nbinno.com]
Introduction: The Critical Role of Solubility in Pharmaceutical Development
An In-Depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methylbenzoate in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This compound is a fluorinated aromatic ester that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure lends itself to diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. However, the successful progression of any synthetic route or formulation process hinges on a fundamental physicochemical property: solubility.
Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing stable formulations. This guide provides a deep dive into the theoretical and practical aspects of this compound's solubility, grounded in the principles of molecular interactions and supported by field-proven experimental methodologies.
Molecular Structure Analysis and Predicted Solubility Profile
To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces it can exert and experience.
The molecule consists of a benzene ring substituted with three key functional groups:
-
A methyl ester group (-COOCH₃): This group is polar due to the presence of the carbonyl (C=O) and ether-like (C-O-C) linkages. The oxygen atoms are electronegative, creating a partial negative charge, while the carbonyl carbon is partially positive. This structure allows for strong dipole-dipole interactions.[3]
-
A fluorine atom (-F): As the most electronegative element, fluorine creates a strong dipole in the C-F bond. This enhances the overall polarity of the molecule and can influence its electronic properties.[4]
-
A methyl group (-CH₃): This is a nonpolar, electron-donating group that contributes to the molecule's size and allows for London dispersion forces.
The primary intermolecular forces at play for this compound are:
-
Dipole-Dipole Interactions: Arising from the polar ester group and the carbon-fluorine bond.[3][5]
-
London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and methyl group provide a significant surface area for these interactions.[3]
The fundamental principle governing solubility is "like dissolves like." [6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its moderately polar nature, we can predict the solubility behavior of this compound across a spectrum of common laboratory solvents.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can forecast the solubility of this compound. The following table provides a qualitative prediction of its solubility in representative nonpolar, polar aprotic, and polar protic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar aliphatic chains of hexane and cyclohexane interact poorly with the polar ester and fluoro groups. Toluene, being aromatic, may offer slightly better solubility due to π-π stacking interactions with the benzene ring of the solute. The primary favorable interactions are weak London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess significant dipole moments that can effectively engage in dipole-dipole interactions with the solute's ester and C-F bonds. They can solvate the polar regions of the molecule, leading to good dissolution. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | While these solvents are polar, their primary intermolecular force is strong hydrogen bonding. This compound can only act as a hydrogen bond acceptor at its oxygen atoms and fluorine.[8] It cannot donate a hydrogen bond, which limits its ability to fully integrate into the solvent's hydrogen-bonding network. Solubility is expected to decrease significantly with increasing polarity and hydrogen-bonding capacity, hence it is predicted to be very slightly soluble in water.[9] |
Visualization of Intermolecular Interactions
To better illustrate the solute-solvent dynamics, the following diagram visualizes the key intermolecular forces that govern the dissolution of this compound in different solvent types.
Caption: Intermolecular forces between the solute and solvents.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, they must be validated by empirical data. The following robust, step-by-step protocol is designed to accurately determine the solubility of this compound. This method, often referred to as the shake-flask method, is considered a gold standard for thermodynamic solubility measurement.[10][11]
Objective: To determine the concentration (e.g., in mg/mL or mol/L) of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of a Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[10] A starting point could be ~20 mg of solute in 1 mL of the chosen solvent.
-
Record the exact mass of the solute added.
-
Add a precise volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a vortex mixer. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.[12]
-
Causality Insight: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. For many organic compounds, 24 to 48 hours is a standard equilibration time, though this can vary.
-
-
Phase Separation:
-
Once equilibrated, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Self-Validation Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear, filtered saturated solution using a volumetric flask.
-
Analyze these dilutions using a pre-validated analytical method (e.g., HPLC-UV).
-
Generate a standard curve by analyzing solutions of known concentrations of this compound.
-
Determine the concentration of the saturated solution by comparing its analytical response to the standard curve.
-
-
Calculation and Reporting:
-
Calculate the solubility from the concentration of the saturated solution.
-
Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was conducted.
-
Factors Influencing Solubility Measurements
-
Temperature: The solubility of solids in liquids generally increases with temperature.[13] Therefore, precise temperature control during the equilibration phase is crucial for reproducible results.
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials for accurate determinations.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
This compound is a moderately polar compound whose solubility is dictated by its capacity for dipole-dipole and London dispersion interactions. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, moderately soluble in polar protic solvents like ethanol, and have low solubility in nonpolar solvents such as hexane. For researchers and drug development professionals, these theoretical insights provide a strong starting point for solvent selection. However, for critical applications, these predictions should be confirmed using a rigorous experimental protocol as detailed in this guide to ensure the accuracy and success of synthetic and formulation processes.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. quora.com [quora.com]
Technical Guide: Physicochemical Properties of Fluorinated Benzoic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Subject: An in-depth analysis of the melting and boiling points of Methyl 4-fluoro-3-methylbenzoate and related compounds, including detailed experimental protocols.
Disclaimer: Extensive searches for the specific compound This compound did not yield readily available data for its melting and boiling points in public chemical databases. This suggests that it may be a novel or less-characterized compound. This guide, therefore, provides data for the closely related precursor, 4-Fluoro-3-methylbenzoic acid , and outlines the established methodologies for determining these critical physical properties.
Data Presentation: 4-Fluoro-3-methylbenzoic Acid
The following table summarizes the available quantitative data for 4-Fluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various chemical entities.
| Property | Value | References |
| Chemical Name | 4-Fluoro-3-methylbenzoic acid | [1][2][3] |
| CAS Number | 403-15-6 | |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Melting Point | 164-168 °C | |
| Appearance | White to Almost white powder to crystal |
Experimental Protocols
The determination of melting and boiling points is fundamental in characterizing a chemical substance. Below are detailed methodologies for these key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state.[4] For pure crystalline compounds, this occurs over a narrow range.[4] The presence of impurities typically depresses and broadens the melting point range.[5]
Methodology: Capillary Method
This is a common and accurate method for determining the melting point of a solid organic compound.
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[4] If necessary, the sample should be crushed using a mortar and pestle.[4]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.
-
Heating and Observation: The heating bath is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7] For a pure substance, this range should be narrow (0.5-1.0°C).
-
Repeat Measurement: To ensure accuracy, at least two careful determinations should be carried out. A fresh sample in a new capillary tube must be used for each subsequent measurement.[5]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
Methodology: Micro Boiling Point Determination (Capillary Method)
This method is suitable when only a small amount of the liquid sample is available.
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[10]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end downwards.[10][11]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a beaker of water or oil on a hot plate).[10]
-
Heating and Observation: The bath is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] This is the point where the vapor pressure of the liquid equals the external pressure.[9]
-
Pressure Correction: It is important to record the barometric pressure as the boiling point is pressure-dependent.[8]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical compound, a process highly relevant to the target audience.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-fluoro-3-methylbenzoic acid [stenutz.eu]
- 3. ossila.com [ossila.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
Methyl 4-fluoro-3-methylbenzoate: A Technical Review for Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate
Methyl 4-fluoro-3-methylbenzoate is a fluorinated aromatic ester that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, imparts desirable properties to target molecules, including enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical and spectroscopic properties, and its applications in drug discovery and development.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the tables below. These data are essential for its characterization, handling, and use in synthetic chemistry.
| Identifier | Value |
| CAS Number | 180636-50-4 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol |
| Appearance | Colorless to pale yellow liquid or white solid |
| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |
| Spectroscopic Data | Description |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spectrometry | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
Synthesis of this compound
The proposed synthetic workflow is depicted below:
References
Methodological & Application
Synthesis of Methyl 4-fluoro-3-methylbenzoate from 4-fluoro-3-methylbenzoic acid
Application Note and Protocol: Synthesis of Methyl 4-fluoro-3-methylbenzoate
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of target compounds, making this building block highly desirable for the development of novel pharmaceuticals and agrochemicals.[1][3] This application note provides a detailed protocol for the synthesis of this compound via the Fischer esterification of 4-fluoro-3-methylbenzoic acid.[4] The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, methanol, to yield the corresponding ester.[4] The protocol described herein is adapted from established procedures for the esterification of structurally similar substituted benzoic acids.[5][6]
Reaction Scheme
4-fluoro-3-methylbenzoic acid + Methanol ⇌ this compound + Water
Experimental Protocol
This protocol details the synthesis of this compound using a strong acid catalyst. An alternative method employing thionyl chloride is also discussed.
Method 1: Acid-Catalyzed Fischer Esterification
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Acid Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing water and an organic solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary to achieve high purity.
Method 2: Thionyl Chloride Mediated Esterification
This method is an alternative that can often provide high yields.[5] Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[8]
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-fluoro-3-methylbenzoic acid in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the cooled, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture at reflux for 1-2 hours.[5]
-
Work-up and Purification: Follow the work-up and purification steps as described in Method 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-fluoro-3-methylbenzoic acid | 1.0 equivalent |
| Methanol | Excess (serves as solvent) |
| Sulfuric Acid (catalyst) | 0.1 - 0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 3-4 hours |
| Product | |
| Expected Yield | > 90% (based on similar reactions)[6] |
| Appearance | Colorless oil or low-melting solid |
| Molecular Weight | 168.16 g/mol |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Mechanism of Fischer Esterification.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 6. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. benchchem.com [benchchem.com]
Laboratory protocol for Methyl 4-fluoro-3-methylbenzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of Methyl 4-fluoro-3-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved via a Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is an important building block in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring makes it a versatile substrate for further functionalization, particularly in the synthesis of novel drug candidates and agrochemicals. The ester functional group can be readily converted into other functionalities, such as amides or alcohols, providing a handle for the construction of more complex molecular architectures. The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, and it is well-suited for the preparation of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | Sigma-Aldrich |
| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | VWR |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Protocol
The synthesis of this compound is performed via a Fischer esterification reaction.
Reaction Setup
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-fluoro-3-methylbenzoic acid (5.0 g, 32.4 mmol).
-
Add 50 mL of anhydrous methanol to the flask.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will produce CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |
| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | Solid | 167 |
| This compound | C₉H₉FO₂ | 168.17 | 180636-50-4 | Liquid/Solid | N/A |
Note: Physical properties for this compound are not extensively reported in the literature.
Reaction Parameters
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~65 °C (Reflux) |
| Expected Yield | 85-95% |
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: The NMR spectra should be consistent with the structure of this compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch around 1720 cm⁻¹.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of this compound. By following these detailed steps, researchers can efficiently produce this key synthetic intermediate for a variety of applications in drug discovery and materials science.
References
Methyl 4-fluoro-3-methylbenzoate: A Versatile Scaffold for Advanced Therapeutic Agents
For Immediate Release
Methyl 4-fluoro-3-methylbenzoate is a key building block in medicinal chemistry, prized for its unique structural features that are instrumental in the development of targeted therapeutics. The strategic placement of a fluorine atom and a methyl group on the benzoate ring allows for the synthesis of complex molecules with enhanced pharmacological properties, including improved metabolic stability and target binding affinity.[1][2] This application note provides detailed protocols for the synthesis of two distinct classes of therapeutic agents derived from this versatile scaffold: a MEK inhibitor for oncology applications and a novel antibacterial agent targeting bacterial cell division.
Application 1: Synthesis of a MEK Inhibitor for Cancer Therapy
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, including melanoma and colorectal cancer, making it a prime target for therapeutic intervention.[5][6] MEK inhibitors, such as trametinib (GSK1120212), have shown significant clinical efficacy by blocking the signaling cascade and inhibiting tumor growth.[7][8] this compound serves as a valuable starting material for the synthesis of potent MEK inhibitors.
Experimental Protocol: Synthesis of a Key MEK Inhibitor Intermediate
This protocol outlines the synthesis of a key benzamide intermediate, which is a core component of many MEK inhibitors. The synthesis involves an amidation reaction between this compound and a substituted aniline.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 168.16 | 1.0 g | 5.95 |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 241.21 | 1.44 g | 5.95 |
| Trimethylaluminum (2.0 M in hexanes) | 72.06 | 4.5 mL | 9.00 |
| Toluene, anhydrous | - | 20 mL | - |
Procedure:
-
To a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.44 g, 5.95 mmol) in anhydrous toluene (10 mL) at room temperature is slowly added trimethylaluminum (4.5 mL of a 2.0 M solution in hexanes, 9.00 mmol).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 g, 5.95 mmol) in anhydrous toluene (10 mL) is then added.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-fluoro-3-methylbenzamide.
Expected Yield: ~75-85%
MEK Signaling Pathway in Cancer
The diagram below illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors.
Application 2: Synthesis of a Novel Antibacterial Agent
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial cell division protein FtsZ.[2][9] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.[10] Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.[11] Fluoroquinolones are a class of broad-spectrum antibiotics, and their synthesis can be adapted to create novel FtsZ inhibitors using this compound as a precursor.[12][13]
Experimental Protocol: Synthesis of a Quinolone-based Antibacterial Agent
This protocol describes the synthesis of a quinolone core structure, which can be further functionalized to generate potent antibacterial agents. The synthesis begins with the reduction of the nitro group of a derivative of 4-fluoro-3-methylbenzoic acid, followed by cyclization to form the quinolone ring.
Reaction Scheme (Multi-step):
-
Nitration: 4-fluoro-3-methylbenzoic acid -> 4-fluoro-3-methyl-5-nitrobenzoic acid
-
Esterification: 4-fluoro-3-methyl-5-nitrobenzoic acid -> Methyl 4-fluoro-3-methyl-5-nitrobenzoate
-
Reduction: Methyl 4-fluoro-3-methyl-5-nitrobenzoate -> Methyl 5-amino-4-fluoro-3-methylbenzoate
-
Cyclization: Methyl 5-amino-4-fluoro-3-methylbenzoate + Diethyl ethoxymethylenemalonate -> Quinolone core
Materials for Cyclization Step:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 5-amino-4-fluoro-3-methylbenzoate | 183.18 | 1.0 g | 5.46 |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.18 g | 5.46 |
| Diphenyl ether | 170.21 | 10 mL | - |
| Eaton's Reagent (7.7% P₂O₅ in MeSO₃H) | - | 5 mL | - |
Procedure for Cyclization Step:
-
A mixture of methyl 5-amino-4-fluoro-3-methylbenzoate (1.0 g, 5.46 mmol) and diethyl ethoxymethylenemalonate (1.18 g, 5.46 mmol) is heated at 130 °C for 2 hours.
-
The reaction mixture is cooled to room temperature, and diphenyl ether (10 mL) is added.
-
The solution is heated to 250 °C for 30 minutes.
-
After cooling, the reaction mixture is poured into hexane, and the precipitate is collected by filtration.
-
The solid is then heated in Eaton's reagent (5 mL) at 80 °C for 1 hour.
-
The mixture is cooled and poured into ice water, and the resulting precipitate is collected by filtration, washed with water and sodium bicarbonate solution, and dried to yield the quinolone core.
Expected Yield: ~60-70%
FtsZ and Bacterial Cell Division
The following diagram illustrates the process of bacterial cell division and the role of FtsZ, which is the target of the novel antibacterial agents.
Caption: Inhibition of FtsZ polymerization disrupts bacterial cell division.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex and potent therapeutic agents. The protocols and pathways detailed in this application note demonstrate its utility in the creation of targeted therapies for cancer and infectious diseases. Further exploration of the reactivity of this scaffold holds significant promise for the discovery of novel medicines to address unmet medical needs.
References
- 1. Targeting the assembly of bacterial cell division protein FtsZ with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 7. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chaconlab.org [chaconlab.org]
- 10. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-fluoro-3-methylbenzoate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 4-fluoro-3-methylbenzoate as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this aromatic ester makes it a valuable building block for creating potent and selective herbicides and fungicides.
Introduction
This compound is a versatile chemical intermediate increasingly utilized in the discovery and development of new crop protection agents.[1][2] The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring significantly influences the physicochemical properties of derivative molecules. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the methyl group provides a site for further functionalization or can contribute to steric interactions within the active site of a target protein.[1] These features make it an attractive starting material for the synthesis of a new generation of herbicides and fungicides with improved efficacy and environmental profiles.[1][2]
This application note will focus on the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for its effectiveness against a broad spectrum of fungal pathogens. The protocols provided herein detail the conversion of this compound into a key benzoyl chloride intermediate and its subsequent reaction to form the final active ingredient.
Synthesis Pathway Overview
The overall synthetic strategy involves a three-step process starting from this compound:
-
Hydrolysis: Saponification of the methyl ester to yield 4-fluoro-3-methylbenzoic acid.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive 4-fluoro-3-methylbenzoyl chloride.
-
Amidation: Coupling of the acyl chloride with a suitable aminopyrazole to form the target N-(pyrazol-4-yl)benzamide fungicide.
Caption: Synthesis of a novel pyrazole carboxamide fungicide.
Experimental Protocols
Step 1: Synthesis of 4-fluoro-3-methylbenzoic acid
Objective: To hydrolyze this compound to its corresponding carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 403-16-7 | 168.16 | 10.0 g | 59.5 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.57 g | 89.3 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 59.5 mmol), methanol (50 mL), and water (50 mL).
-
Add sodium hydroxide pellets (3.57 g, 89.3 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 4-fluoro-3-methylbenzoic acid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 4-fluoro-3-methylbenzoic acid | 9.17 | 8.7 - 9.0 | 95 - 98 | >98% |
Step 2: Synthesis of 4-fluoro-3-methylbenzoyl chloride
Objective: To convert 4-fluoro-3-methylbenzoic acid to its acyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-fluoro-3-methylbenzoic acid | 403-15-6 | 154.14 | 8.0 g | 51.9 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.6 mL (7.7 g) | 64.9 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 80 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, add 4-fluoro-3-methylbenzoic acid (8.0 g, 51.9 mmol) and dichloromethane (80 mL).
-
Add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride (5.6 mL, 64.9 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 4-fluoro-3-methylbenzoyl chloride can be used in the next step without further purification.
Expected Yield: The reaction is typically high-yielding, and the crude product is used directly. For characterization purposes, a small aliquot can be purified by vacuum distillation.
Step 3: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzamide
Objective: To synthesize the final pyrazole carboxamide fungicide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-fluoro-3-methylbenzoyl chloride | 455-84-5 | 172.59 | 8.9 g (crude) | ~51.9 |
| 5-Amino-1,3-dimethyl-1H-pyrazole | 671-41-0 | 111.14 | 5.76 g | 51.9 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 8.7 mL (6.3 g) | 62.3 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-Amino-1,3-dimethyl-1H-pyrazole (5.76 g, 51.9 mmol) and triethylamine (8.7 mL, 62.3 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-fluoro-3-methylbenzoyl chloride (~51.9 mmol) in 20 mL of dichloromethane and add it dropwise to the pyrazole solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to obtain the final product as a solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzamide | 13.6 | 11.5 - 12.5 | 85 - 92 | >98% |
General Experimental Workflow
References
- 1. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and application notes for chemical reactions involving Methyl 4-fluoro-3-methylbenzoate. This versatile fluorinated aromatic ester serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
Synthesis of this compound
The most common method for the preparation of this compound is through the esterification of 4-fluoro-3-methylbenzoic acid. Two effective protocols are presented below.
Fischer Esterification using Sulfuric Acid
This is a classic and widely used method for esterification.
Experimental Protocol:
-
To a 100 mL round-bottom flask containing 40 mL of methanol, add 4-fluoro-3-methylbenzoic acid (4.0 g, 25.96 mmol).[1][2]
-
Carefully add concentrated sulfuric acid (1.0 mL) to the suspension.[1][2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux at 65 °C overnight.[1][2]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it three times with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-fluoro-3-methylbenzoic acid | 154.14 | 4.0 | 25.96 |
| Methanol | 32.04 | - | - |
| Sulfuric Acid | 98.08 | - | - |
| This compound | 168.16 | - | - |
Esterification using Iodomethane and Potassium Carbonate
This method offers an alternative under basic conditions.
Experimental Protocol:
-
To a stirring solution of 4-fluoro-3-methylbenzoic acid (5.0 g, 32.4 mmol) in 80 mL of dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (9.0 g, 65.1 mmol).[3][4]
-
Allow the reaction mixture to stir at 25 °C for 15 hours.[4]
-
Remove the DMF under reduced pressure.
-
Wash the resulting residue to obtain the product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-fluoro-3-methylbenzoic acid | 154.14 | 5.0 g | 32.4 |
| Potassium Carbonate | 138.21 | 9.0 g | 65.1 |
| Iodomethane | 141.94 | 2.4 mL | 38.4 |
| This compound | 168.16 | - | - |
Reactions of this compound
This compound can undergo various transformations, making it a useful building block in organic synthesis.
Nucleophilic Aromatic Substitution of the Fluoro Group
The fluorine atom can be displaced by a nucleophile, which is a key reaction for introducing further functionality.
Experimental Protocol: Reaction with Sodium Thiomethoxide
-
Dissolve the crude this compound in dimethylformamide (DMF) (20 mL).[5]
-
Add powdered sodium thiomethoxide (2.3 g, 32.4 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 1 hour and then at 80 °C.[5]
-
Monitor the reaction for completion.
-
Upon completion, concentrate the reaction mixture in vacuo to obtain the product.[5]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 168.16 | - | - |
| Sodium Thiomethoxide | 70.09 | 2.3 | 32.4 |
Electrophilic Aromatic Substitution: Nitration
The aromatic ring can be nitrated to introduce a nitro group, which can be a precursor for an amino group.
Experimental Protocol:
-
Dissolve this compound (12.8 g, 76 mmol) in concentrated sulfuric acid (H₂SO₄) (35 mL) and cool the mixture to 0 °C.[6]
-
Prepare a nitrating mixture by adding fuming nitric acid (HNO₃) (69.5%, 11.6 mL) dropwise to concentrated sulfuric acid (17.5 mL).[6]
-
Add the nitrating mixture dropwise to the solution of the ester over 10 minutes, maintaining the temperature at 0 °C.[6]
-
Stir the mixture for 80 minutes, allowing it to slowly warm to room temperature. Monitor the reaction completion by TLC.[6]
-
Slowly pour the reaction mixture into ice.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry, and concentrate to obtain the nitrated product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 168.16 | 12.8 g | 76 |
| Fuming Nitric Acid (69.5%) | 63.01 | 11.6 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 17.5 mL + 35 mL | - |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
Caption: Synthesis pathways for this compound.
Caption: Key reactions starting from this compound.
Caption: A generalized workflow for the described chemical reactions.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20090118261A1 - Quinazolinone derivatives and their use as b-raf inhibitors - Google Patents [patents.google.com]
- 5. WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
- 6. WO2013184757A1 - Compounds and compositions for modulating egfr activity - Google Patents [patents.google.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-4-fluor-3-methylbenzoat für die Erstellung von Substanzbibliotheken
Anwendungsbereich: Wirkstoffforschung, Medizinalchemie, Chemische Biologie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Modifikation von Methyl-4-fluor-3-methylbenzoat, einem vielseitigen Baustein für die Synthese von Substanzbibliotheken in der Wirkstoffforschung. Die vorgestellten Methoden umfassen Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung zur Einführung von Aryl- und Amino-Substituenten. Des Weiteren werden die Hydrolyse des Methylesters zur korrespondierenden Carbonsäure und die anschließende Amidknüpfung zur Einführung weiterer diverser funktioneller Gruppen detailliert beschrieben. Diese Protokolle bieten eine robuste Grundlage für die Erstellung fokussierter Substanzbibliotheken zur Identifizierung und Optimierung von Leitstrukturen.
Einleitung
Methyl-4-fluor-3-methylbenzoat ist ein attraktives Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentwicklung. Die Fluor-Substitution an Position 4 des Phenylrings ermöglicht die Nutzung als reaktives Zentrum für nukleophile aromatische Substitutionen oder als Partner in Kreuzkupplungsreaktionen. Die Methylgruppe an Position 3 und der Methylester an Position 1 bieten weitere Angriffspunkte für Modifikationen. Durch eine schrittweise und gezielte Derivatisierung dieses Moleküls können umfangreiche Bibliotheken von strukturell verwandten Verbindungen synthetisiert werden, die für das Screening auf biologische Aktivitäten von großem Interesse sind.
Die hier vorgestellten Protokolle konzentrieren sich auf vier Schlüsselreaktionen, die eine breite Diversifizierung des Ausgangsmoleküls ermöglichen:
-
Suzuki-Miyaura-Kupplung: Einführung von Aryl- oder Heteroaryl-Gruppen an der C-F-Bindung.
-
Buchwald-Hartwig-Aminierung: Einführung von primären oder sekundären Aminen an der C-F-Bindung.
-
Esterhydrolyse: Umwandlung des Methylesters in die reaktivere Carbonsäure.
-
Amidknüpfung: Kopplung der Carbonsäure mit einer Vielzahl von Aminen zur Erzeugung einer Amid-Bibliothek.
Der folgende Arbeitsablauf illustriert die logische Abfolge der Derivatisierungsschritte.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Experimentelle Protokolle
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
Diese Reaktion ermöglicht die Synthese von Biaryl-Verbindungen durch die Palladium-katalysierte Kupplung von Methyl-4-fluor-3-methylbenzoat mit verschiedenen Boronsäuren. Die Fluor-Position dient hierbei als reaktives Zentrum.
Abbildung 2: Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Materialien:
-
Methyl-4-fluor-3-methylbenzoat
-
Arylboronsäure (1.2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Kaliumphosphat (K₃PO₄, 2.0 Äquivalente)
-
1,4-Dioxan (wasserfrei)
-
Wasser (entgast)
-
Standard-Glasgeräte für Reaktionen unter Inertgasatmosphäre
Durchführung:
-
In einem ausgeflammten Schlenk-Kolben werden Methyl-4-fluor-3-methylbenzoat (1.0 Äquiv.), die entsprechende Arylboronsäure (1.2 Äquiv.), Pd(OAc)₂ (0.02 Äquiv.), SPhos (0.04 Äquiv.) und K₃PO₄ (2.0 Äquiv.) eingewogen.
-
Der Kolben wird mit einem Septum verschlossen, evakuiert und dreimal mit Argon oder Stickstoff gespült.
-
Ein entgastes Lösungsmittelgemisch aus 1,4-Dioxan und Wasser (z.B. im Verhältnis 4:1) wird mittels einer Spritze zugegeben.
-
Die Reaktionsmischung wird unter starkem Rühren auf 100–120 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt, mit Ethylacetat und Wasser verdünnt.
-
Die organische Phase wird abgetrennt, mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.
-
Das Lösungsmittel wird im Vakuum entfernt und das Rohprodukt mittels Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Repräsentative Reaktionsbedingungen und Ausbeuten für die Suzuki-Miyaura-Kupplung
| Aryl-Halogenid (Substrat) | Boronsäure | Palladium-Katalysator (mol%) | Ligand (mol%) | Base (Äquiv.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| 4-Bromanisol | Phenylboronsäure | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluol/H₂O | 100 | 12 | 95 |
| 1-Brom-4-nitrobenzol | Methyl-3-boronobenzoat | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxan/H₂O | 100 | 16 | 92 |
| 3-Chlor-4-fluoranilin | 4-Fluorphenylboronsäure | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 95 |
Anmerkung: Die Daten in dieser Tabelle sind repräsentativ für ähnliche Substrate und dienen als Ausgangspunkt für die Optimierung.
Protokoll 2: Buchwald-Hartwig-Aminierung
Diese Methode dient der Synthese von N-Aryl-Verbindungen durch die Palladium-katalysierte Kupplung von Methyl-4-fluor-3-methylbenzoat mit primären oder sekundären Aminen.
Materialien:
-
Methyl-4-fluor-3-methylbenzoat
-
Amin (primär oder sekundär, 1.2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Natrium-tert-butanolat (NaOtBu, 1.4 Äquivalente)
-
Toluol (wasserfrei)
Durchführung:
-
In einem ausgeflammten Schlenk-Kolben werden unter Inertgasatmosphäre Pd₂(dba)₃ (0.02 Äquiv.) und XPhos (0.04 Äquiv.) in wasserfreiem Toluol gelöst.
-
Methyl-4-fluor-3-methylbenzoat (1.0 Äquiv.), das entsprechende Amin (1.2 Äquiv.) und NaOtBu (1.4 Äquiv.) werden zugegeben.
-
Der Kolben wird fest verschlossen und die Reaktionsmischung bei 100 °C für 12–24 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung durch eine kurze Kieselgelsäule filtriert und mit Ethylacetat eluiert.
-
Das Filtrat wird im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.
Tabelle 2: Repräsentative Reaktionsbedingungen und Ausbeuten für die Buchwald-Hartwig-Aminierung
| Aryl-Halogenid (Substrat) | Amin | Palladium-Katalysator (mol%) | Ligand (mol%) | Base (Äquiv.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Aryl-Bromid | Ammoniak-Surrogat | Pd(OAc)₂ (1-2) | RuPhos (2-4) | LiHMDS (2.0) | Dioxan | 100 | 2-24 | 70-95 |
| Aryl-Chlorid | Primäres Amin | Pd-G3-XPhos (1-3) | - | NaOtBu (1.5) | t-BuOH | 100 | 12-24 | 80-98 |
| Aryl-Bromid | Sekundäres Amin | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluol | 110 | 18 | 75-90 |
Anmerkung: Die Daten in dieser Tabelle sind repräsentativ für ähnliche Substrate und dienen als Ausgangspunkt für die Optimierung.
Protokoll 3: Alkalische Esterhydrolyse (Verseifung)
Die Hydrolyse des Methylesters zur freien Carbonsäure ist ein entscheidender Schritt, um die Derivate für die anschließende Amidknüpfung zu aktivieren.
Materialien:
-
Methylester-Derivat (aus Protokoll 1 oder 2)
-
Natriumhydroxid (NaOH, 2 M wässrige Lösung)
-
Methanol (optional, als Co-Lösungsmittel)
-
Salzsäure (HCl, konzentriert)
Durchführung:
-
Das Methylester-Derivat (1.0 Äquiv.) wird in einem Rundkolben vorgelegt.
-
Eine 2 M wässrige Lösung von Natriumhydroxid (ca. 10 ml pro g Ester) wird zugegeben. Bei schlechter Löslichkeit kann Methanol als Co-Lösungsmittel hinzugefügt werden.
-
Die Mischung wird für 1–4 Stunden unter Rückfluss erhitzt.[1]
-
Der Reaktionsfortschritt wird mittels DC (Verschwinden des Ester-Spots) überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung im Eisbad gekühlt und unter Rühren vorsichtig mit konzentrierter Salzsäure auf einen pH-Wert von 1–2 angesäuert.
-
Der ausfallende Feststoff (die Carbonsäure) wird durch Vakuumfiltration abgetrennt.
-
Der Feststoff wird mit kaltem Wasser gewaschen und im Vakuum getrocknet.
Tabelle 3: Repräsentative Bedingungen und Ausbeuten für die Esterhydrolyse
| Substrat | Base | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| Methylbenzoat | 2 M NaOH | Wasser | 0.5 - 1 | >90 |
| Methyl-2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoat | NaOH | Wasser/Methanol | 4 | 95[1] |
| Sterisch gehinderte Methylbenzoate | 2% KOH | Wasser | 0.5 | quantitativ |
Protokoll 4: Amidknüpfung mittels HATU
Die aktivierte Carbonsäure wird mit einer Auswahl an Aminen umgesetzt, um eine diverse Amid-Bibliothek zu erstellen. HATU ist ein effektives und weit verbreitetes Kupplungsreagenz.[2]
Abbildung 3: Arbeitsablauf der HATU-vermittelten Amidknüpfung.
Materialien:
-
Carbonsäure-Derivat (aus Protokoll 3)
-
Amin (1.0–1.2 Äquivalente)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat, 1.1 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA, 2.5 Äquivalente)
-
Dimethylformamid (DMF, wasserfrei)
Durchführung:
-
Die Carbonsäure (1.0 Äquiv.) wird in wasserfreiem DMF gelöst und DIPEA (2.5 Äquiv.) zugegeben.
-
Die Mischung wird in einem Eisbad auf 0 °C gekühlt.
-
HATU (1.1 Äquiv.) wird zu der Lösung gegeben und für 15–30 Minuten gerührt (Voraktivierung).
-
Das entsprechende Amin (1.0–1.2 Äquiv.) wird zugegeben.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4–12 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion mit Wasser verdünnt und das Produkt mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie oder Umkristallisation gereinigt.
Tabelle 4: Repräsentative Bedingungen und Ausbeuten für die HATU-vermittelte Amidknüpfung
| Carbonsäure | Amin | Base (Äquiv.) | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| Benzoesäure | Benzylamin | DIPEA (2.5) | DMF | 1 | 70-90 |
| Boc-Aib-OH | 4-tert-Butylanilin | DIPEA (2.0) | DMF | 16 | 55 (durchschnitt) |
| 3-(4-Hydroxyphenyl)propansäure | Diverse Amine | TEA | DMF | 16 | 51 |
Anmerkung: Die Daten in dieser Tabelle sind repräsentativ und die Ausbeuten hängen stark von den spezifischen Substraten ab.
Schlussfolgerung
Die vorgestellten Protokolle bieten eine umfassende Anleitung zur systematischen Derivatisierung von Methyl-4-fluor-3-methylbenzoat. Durch die Kombination von modernen Kreuzkupplungsreaktionen mit klassischen Transformationen wie der Esterhydrolyse und Amidknüpfung lässt sich eine große Vielfalt an neuen Molekülen effizient herstellen. Die tabellarische Zusammenfassung der Reaktionsbedingungen und zu erwartenden Ausbeuten dient als wertvolle Ressource für die Planung und Durchführung von Synthesen zur Erstellung von Substanzbibliotheken für die Wirkstoffforschung.
References
Methyl 4-fluoro-3-methylbenzoate: A Versatile Intermediate in Research and Development
Introduction
Methyl 4-fluoro-3-methylbenzoate is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, offers medicinal chemists a versatile scaffold for designing novel molecules with tailored biological activities. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased lipophilicity.
This document provides detailed application notes and protocols for the use of this compound as a research chemical intermediate. It is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Data
This compound is typically a colorless to pale yellow liquid or a white solid, depending on its purity.[1] It is soluble in common organic solvents such as ethanol and ether, but has limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 180636-50-4 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | [1] |
Spectroscopic Data:
Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for this compound and are crucial for its characterization and quality control. This data can be accessed through various chemical databases.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Esterification of 4-fluoro-3-methylbenzoic acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: Typical yields for Fischer esterification reactions are in the range of 60-95%, depending on the reaction conditions and purity of the starting materials.
Applications in Research and Development
This compound is a key building block for the synthesis of more complex molecules, primarily through modifications of its ester and aromatic functionalities. Its precursor, 4-fluoro-3-methylbenzoic acid, is widely used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The methyl ester provides a protected form of the carboxylic acid, which can be easily deprotected when needed.
Role as a Precursor to 4-fluoro-3-methylbenzoic Acid Derivatives
The primary application of this compound in research is as a stable, easily handled precursor to 4-fluoro-3-methylbenzoic acid and its derivatives. The carboxylic acid can be readily obtained by hydrolysis of the methyl ester. This acid is a versatile intermediate in various synthetic transformations, including:
-
Amidation: Formation of amides by reaction with amines, a common linkage in many drug molecules.
-
Reduction: Reduction of the carboxylic acid to an alcohol, providing another functional group for further elaboration.
-
Benzylic Reactions: The methyl group on the aromatic ring can undergo reactions such as bromination to introduce further functionalization.[1]
Caption: Synthetic utility of this compound.
Representative Signaling Pathway
While specific drugs synthesized directly from this compound and their corresponding signaling pathways are not extensively documented in publicly available literature, the derivatives of its parent acid, 4-fluoro-3-methylbenzoic acid, are often designed to target key signaling pathways implicated in diseases such as cancer and inflammation. A common target class for such small molecules are protein kinases, which are crucial regulators of cellular signaling. The diagram below illustrates a representative kinase signaling pathway that could be modulated by inhibitors derived from this chemical scaffold.
Caption: Representative MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile research chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of novel compounds with potential applications in medicine and agriculture. The protocols and information provided herein are intended to facilitate the use of this compound in research and development settings.
References
Application Notes: Synthesis of a Key Pharmaceutical Intermediate from Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic routes utilizing Methyl 4-fluoro-3-methylbenzoate as a versatile precursor for the synthesis of complex organic molecules, particularly key intermediates in pharmaceutical development. The following protocols and data are provided for research and development purposes.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique substitution pattern. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methyl group and the methyl ester provide handles for a variety of chemical transformations. This document outlines a two-step synthetic sequence to prepare a key intermediate, 2-((2-fluoro-5-(methoxycarbonyl)phenyl)methyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid , which is a potential precursor for the synthesis of active pharmaceutical ingredients (APIs). The synthetic pathway involves an initial benzylic bromination followed by an N-alkylation of a substituted tetrahydroisoquinoline.
Synthetic Pathway Overview
The overall synthetic scheme is presented below. The first step is a free-radical bromination of the benzylic methyl group of this compound to yield Methyl 3-(bromomethyl)-4-fluorobenzoate. This intermediate is then used to alkylate the secondary amine of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to afford the final product.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate
This procedure details the selective benzylic bromination of this compound using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[1][2][3][4][5]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Typical):
| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 168.16 | 1.0 | - | >98 |
| Methyl 3-(bromomethyl)-4-fluorobenzoate | 247.05 | - | 75-85 | >95 |
Step 2: Synthesis of 2-((2-fluoro-5-(methoxycarbonyl)phenyl)methyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
This protocol describes the N-alkylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the previously synthesized Methyl 3-(bromomethyl)-4-fluorobenzoate.[6][7]
Materials:
-
Methyl 3-(bromomethyl)-4-fluorobenzoate
-
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (1.0 eq), add anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add a solution of Methyl 3-(bromomethyl)-4-fluorobenzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Typical):
| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| Methyl 3-(bromomethyl)-4-fluorobenzoate | 247.05 | 1.1 | - | >95 |
| 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | 298.55 | 1.0 | - | >98 |
| 2-((2-fluoro-5-(methoxycarbonyl)phenyl)methyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 456.28 | - | 60-70 | >95 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target intermediate.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-fluoro-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-fluoro-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. If synthesized via Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, potential impurities include:
-
Unreacted 4-fluoro-3-methylbenzoic acid: This is a common impurity if the esterification reaction does not go to completion.
-
Residual acid catalyst: If an acid catalyst like sulfuric acid is used, it needs to be completely removed.
-
Side-products from the synthesis of 4-fluoro-3-methylbenzoic acid: Depending on the starting materials for the benzoic acid derivative, various isomeric or related byproducts could be present.[1][2]
-
Excess alcohol (e.g., methanol): Used as a reactant in the esterification.
-
Water: Can be present from the work-up or as a byproduct of the esterification reaction.[3]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is already relatively pure. It is generally a simpler and more scalable technique than chromatography.
-
Column Chromatography: This is the preferred method for separating the desired product from significant amounts of impurities, particularly those with similar polarities.[4] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from its impurities. The spots can be visualized under a UV lamp. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[5][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small portions until the solid dissolves.- Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. |
| Product oils out instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Impurities are present that lower the melting point. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Try a different solvent system or pre-purify by column chromatography. |
| No crystals form upon cooling. | - Too much solvent was used.- The cooling process is too fast. | - Evaporate some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
| Low recovery of the purified product. | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration. Wash the filter paper with a small amount of hot solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Incorrect mobile phase polarity.- Column overloading. | - Adjust the mobile phase composition. A good starting point is a mixture of hexanes and ethyl acetate. Optimize the ratio using TLC.- Use a larger column or load less crude material. |
| Product is eluting too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product is not eluting from the column (low Rf). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Tailing of spots on TLC and broad peaks from the column. | - The compound is interacting too strongly with the stationary phase.- The compound might be slightly acidic or basic. | - Add a small amount of a modifier to the mobile phase. For example, if unreacted carboxylic acid is present, adding a small amount of acetic acid to the eluent can help. If the issue is with the ester itself, sometimes a small amount of a neutral modifier can help. |
| Cracks or channels in the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require some initial screening. A mixed solvent system of ethanol and water is often effective for moderately polar compounds.[7]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel into a clean flask.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g of crude this compound |
| Recrystallization Solvent | ~15-20 mL Ethanol / ~5-10 mL Water |
| Expected Yield | 70-90% |
| Purity (by GC) | >99% |
Protocol 2: Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.[4]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a low-polarity mobile phase, for example, 95:5 (v/v) hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel (e.g., 50 g for 1 g of crude product) |
| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexanes |
| Elution Volume | 200-500 mL (depending on column size) |
| Expected Yield | 60-85% |
| Purity (by GC) | >99.5% |
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 4-fluoro-3-methylbenzoate. Our aim is to help you increase reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid or thionyl chloride.[1][2][3] This reaction is widely used for preparing esters from carboxylic acids and alcohols.
Q2: Why is my reaction yield for the esterification of 4-fluoro-3-methylbenzoic acid consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of methanol or actively remove water from the reaction mixture as it forms.
Q3: Can microwave synthesis be used for this reaction, and what are the advantages?
A3: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective method for this esterification.[4][6][7] The primary advantages include significantly reduced reaction times, improved reaction yields, and fewer byproducts compared to conventional heating methods.[4][6] Sealed-vessel microwave conditions allow the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.[4]
Q4: What are some common impurities I might encounter in my final product?
A4: The most likely impurities are unreacted 4-fluoro-3-methylbenzoic acid and residual acid catalyst. If the starting material is not pure, impurities from it will also be carried through. In routes involving oxidation, over-oxidation to form other species is a possibility.[8] Proper workup, including a wash with a mild base like sodium bicarbonate solution, can help remove acidic impurities.[1]
Q5: How can I effectively purify the synthesized this compound?
A5: Purification can be achieved through a series of steps. After the reaction, the mixture is typically concentrated, taken up in an organic solvent like ethyl acetate, and washed with a saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst.[1] This is followed by a wash with brine.[1] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1] For higher purity, column chromatography or distillation under reduced pressure may be employed.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. | - Increase the catalytic amount of sulfuric acid or thionyl chloride. - Consider using a more efficient catalyst system. |
| Equilibrium Limitation: The reaction has reached equilibrium, preventing further conversion of the starting material. | - Use a large excess of methanol to shift the equilibrium towards the product. - If feasible, remove water as it is formed using a Dean-Stark apparatus or molecular sieves. | |
| Low Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | - Increase the reaction temperature. Refluxing the methanol is a common practice.[3] - Consider using microwave synthesis to achieve higher temperatures and faster reaction rates.[4] | |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction was not allowed to proceed to completion. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] |
| Inefficient Purification: The purification process is not effectively removing the unreacted carboxylic acid. | - During the workup, ensure a thorough wash with a saturated sodium bicarbonate solution to neutralize and remove the acidic starting material.[1] - If the starting material and product have similar polarities, column chromatography may be necessary for separation.[8] | |
| Formation of Unidentified Byproducts | Decomposition of Starting Material or Product: High reaction temperatures or prolonged reaction times may lead to decomposition. | - Optimize the reaction temperature and time. Avoid excessive heating. - Ensure an inert atmosphere if the reactants or products are sensitive to oxidation. |
| Side Reactions: The reagents may be participating in unintended side reactions. | - Ensure the purity of all starting materials and solvents.[8] - Review the literature for potential side reactions specific to your chosen reagents and conditions. | |
| Difficulty in Isolating the Product | Product is Water Soluble: While less likely for this ester, some esters have appreciable water solubility. | - During the workup, use a brine wash to decrease the solubility of the organic product in the aqueous layer.[1] - Perform multiple extractions with an organic solvent to maximize product recovery. |
| Emulsion Formation During Workup: The presence of certain impurities can lead to the formation of an emulsion between the organic and aqueous layers. | - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period. - Filtration through a pad of celite can sometimes be effective. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of related methyl esters, providing a benchmark for optimizing the synthesis of this compound.
| Reactant | Reagents | Conditions | Yield | Reference |
| 4-Fluoro-3-hydroxy-benzoic acid | Methanol, Thionyl Chloride | 0°C to 70°C, 60 min | Not specified, but afforded the title compound as a white solid | |
| 4-Fluoro-3-nitro-benzoic acid | Methanol, Sulfuric acid | Reflux, 3 h | 90% | [3] |
| Substituted Benzoic Acids | Various Alcohols, H₂SO₄ | Microwave, 130°C, 15 min (3 x 5 min intervals) | Good to excellent yields reported | [4][5] |
| Fluorinated Aromatic Carboxylic Acids | Methanol, UiO-66-NH₂ (catalyst) | Not specified, 10 hours | High relative conversion yields reported |
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol is adapted from a similar synthesis of Methyl 4-fluoro-3-nitrobenzoate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture over ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Protocol 2: Microwave-Assisted Esterification
This protocol is based on general procedures for microwave-assisted Fischer esterification.[4][7]
-
Reaction Setup: In a sealed microwave vessel, combine 4-fluoro-3-methylbenzoic acid, a large excess of methanol, and a catalytic amount of sulfuric acid.
-
Microwave Irradiation: Place the sealed vessel in a single-mode microwave reactor. Set the temperature to 130°C and the irradiation time to 15 minutes. To overcome equilibrium limitations, the irradiation can be paused at 5-minute intervals to add more catalyst if necessary.[4][5]
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.
References
- 1. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 6. academicpublishers.org [academicpublishers.org]
- 7. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during their experiments. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction where an excess of methanol is typically used to shift the equilibrium towards the product, the methyl ester.[1][3]
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in Fischer esterification are often due to an incomplete reaction. The primary factors to consider are:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst is used.
-
Presence of Water: The reaction produces water; its accumulation can shift the equilibrium back to the reactants.[1][3] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][5]
-
Purity of Reactants: Impurities in the 4-fluoro-3-methylbenzoic acid or methanol can interfere with the reaction.
Q3: I see an extra spot on my TLC plate after the reaction. What could it be?
A3: An extra spot on your TLC plate could be one of several possibilities:
-
Unreacted Starting Material: The most common "extra spot" is the starting carboxylic acid, which is more polar than the ester product and will have a lower Rf value.
-
Isomeric Impurities: If your starting 4-fluoro-3-methylbenzoic acid is not pure, you may be forming isomeric ester byproducts.
-
Side-Reaction Products: Under harsh conditions, other reactions can occur. It is advisable to isolate the byproduct for characterization.
Troubleshooting Guide: Byproduct Identification and Mitigation
Issue 1: Presence of Unreacted 4-fluoro-3-methylbenzoic Acid
Symptoms:
-
A spot on the TLC plate with a lower Rf value than the product.
-
Broad peaks in the ¹H NMR spectrum corresponding to the carboxylic acid proton.
-
Lower than expected yield of the desired ester.
Root Cause Analysis: The Fischer esterification is a reversible reaction.[1][3] The presence of water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol. Insufficient reaction time or catalyst concentration can also lead to an incomplete reaction.
Mitigation Strategies:
-
Drive the Equilibrium: Use a large excess of methanol to push the reaction towards the product side.[1]
-
Remove Water: If practical for your scale, use a Dean-Stark apparatus. For smaller scales, adding a dehydrating agent like molecular sieves can be effective, although their efficacy in microwave reactions has been questioned.[4][5]
-
Optimize Catalyst and Conditions: Increase the amount of acid catalyst or the reaction temperature and time. Monitor the reaction progress by TLC until the starting material spot disappears.
Issue 2: Formation of Isomeric Byproducts
Symptoms:
-
Multiple peaks in the GC-MS analysis with the same mass-to-charge ratio as the desired product.
-
Complex, overlapping signals in the aromatic region of the ¹H and ¹⁹F NMR spectra.
-
Difficulty in purifying the final product by crystallization or column chromatography.
Root Cause Analysis: The purity of the final product is highly dependent on the purity of the starting material, 4-fluoro-3-methylbenzoic acid. The synthesis of this starting material can sometimes produce isomeric impurities, such as 3-fluoro-4-methylbenzoic acid or 2-fluoro-3-methylbenzoic acid.[6][7] These isomers will also undergo esterification, leading to a mixture of isomeric methyl esters that can be difficult to separate.
Workflow for Identification and Mitigation:
Caption: Workflow for mitigating isomeric byproducts.
Analytical Characterization:
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹⁹F NMR Signal |
| This compound | Multiplets around 7.0-8.0 ppm | Singlet or multiplet depending on coupling |
| Methyl 3-fluoro-4-methylbenzoate | Distinctly different multiplet pattern in the aromatic region | Different chemical shift from the desired product |
| Methyl 2-fluoro-3-methylbenzoate | Unique set of aromatic proton signals | Unique fluorine chemical shift |
Issue 3: Potential for Benzylic Side Reactions
Symptoms:
-
Presence of impurities with a higher molecular weight than the desired product in GC-MS analysis.
-
Unusual signals in the ¹H NMR spectrum, potentially in the benzylic region (around 4.5 ppm for bromination).
Root Cause Analysis: The methyl group on the aromatic ring can be susceptible to benzylic reactions, such as radical halogenation, especially if the reaction is run under high temperatures for extended periods with radical initiators or certain impurities. While less common during a standard Fischer esterification, it's a possibility under non-ideal conditions.
Reaction Mechanism: Main Reaction and Potential Side Reactions
Caption: Reaction scheme for this compound synthesis.
Preventative Measures:
-
Use high-purity starting materials.
-
Maintain careful control over reaction temperature and avoid excessively high temperatures.
-
Ensure the reaction vessel is clean and free of contaminants that could initiate side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Characterization by ¹H NMR
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Signals for this compound:
-
A singlet around 3.9 ppm (3H, -OCH₃).
-
A singlet around 2.3 ppm (3H, Ar-CH₃).
-
Multiplets in the aromatic region (approx. 7.0-8.0 ppm, 3H).
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. arkat-usa.org [arkat-usa.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Methyl 4-fluoro-3-methylbenzoate Esterification
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the esterification of 4-fluoro-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 4-fluoro-3-methylbenzoic acid?
A1: The most prevalent and well-established method is the Fischer-Speier esterification.[1] This reaction involves heating the 4-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][3] The reaction is reversible, and specific strategies are often employed to drive the equilibrium towards the formation of the desired ester.[2]
Q2: Why is an acid catalyst necessary in Fischer esterification?
A2: The acid catalyst is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[4][5]
Q3: How can I improve the yield of my this compound synthesis?
A3: To enhance the yield of a Fischer esterification, the reaction equilibrium must be shifted towards the products. This can be achieved by:
-
Using a large excess of methanol: This is a common and effective strategy to drive the reaction forward based on Le Chatelier's Principle.[2]
-
Removing water as it forms: Water is a byproduct of the esterification reaction, and its removal will shift the equilibrium to the product side.[2] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.
Q4: What are some potential side reactions and impurities I should be aware of?
A4: Potential impurities can include unreacted 4-fluoro-3-methylbenzoic acid and byproducts from side reactions. If the reaction temperature is too high or the reaction time is prolonged in the presence of a strong acid, there is a risk of side reactions involving the aromatic ring. Inadequate purification can also leave residual starting materials in the final product. One common issue in esterification of benzoic acid derivatives is the presence of unreacted starting material or the formation of byproducts that can complicate purification.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reversible reaction equilibrium: The Fischer esterification is a reversible process.[2] | Use a large excess of methanol (e.g., 5-10 fold molar excess) to shift the equilibrium towards the product. If feasible, remove water as it is formed using a Dean-Stark trap. |
| Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. | |
| Reaction Mixture Darkens Significantly | Decomposition or side reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization. | Avoid excessively high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Consider using a milder catalyst if decomposition is a persistent issue. |
| Product is Difficult to Purify | Presence of unreacted starting material: Incomplete reaction will leave unreacted 4-fluoro-3-methylbenzoic acid in the product mixture. | Follow the recommended work-up procedure carefully, including washing the organic layer with a sodium bicarbonate solution to remove unreacted acid.[7] |
| Formation of byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product. | Optimize the reaction conditions (temperature, reaction time, catalyst amount) to minimize the formation of byproducts. Purification by column chromatography or distillation may be necessary. |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid
This is a classic and widely used method for esterification.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methylbenzoic acid in a 5-10 fold molar excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by column chromatography or distillation if necessary.
-
Method 2: Esterification using Thionyl Chloride in Methanol
This method is often high-yielding and is a common alternative to the classic Fischer esterification.
Materials:
-
4-fluoro-3-methylbenzoic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methylbenzoic acid in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly and dropwise, add thionyl chloride to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the organic phase under reduced pressure to yield the product.
-
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
General Fischer Esterification Workflow
Caption: General experimental workflow for Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
Removing unreacted starting material from Methyl 4-fluoro-3-methylbenzoate product
Technical Support Center: Purification of Methyl 4-fluoro-3-methylbenzoate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address specific experimental issues.
Understanding the Purification Challenge
The synthesis of this compound, typically via Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol or by using a reagent like thionyl chloride, often results in a crude product containing unreacted starting materials. The efficiency of the purification process is paramount to obtaining a high-purity final product, which is critical for subsequent applications in pharmaceutical and agrochemical synthesis.[1] The primary challenge lies in the effective separation of the desired ester from the unreacted carboxylic acid, alcohol, and any residual reagents or catalysts.
Identifying the Impurities: What am I trying to remove?
Before selecting a purification strategy, it's crucial to identify the potential unreacted starting materials and byproducts in your reaction mixture.
Q: What are the likely starting materials I need to remove from my crude this compound product?
A: The primary unreacted starting materials you will likely encounter are:
-
4-fluoro-3-methylbenzoic acid: The carboxylic acid precursor.[1][2][3][4]
-
Methanol: The alcohol used in the esterification.[5][6][7][8][9]
-
Thionyl chloride (if used): And its byproducts, hydrochloric acid and sulfur dioxide.[10][11][12][13][14]
-
Acid catalyst (e.g., Sulfuric acid): If Fischer esterification was performed.[15][16]
To effectively choose a purification method, it's helpful to understand the physical properties of your product and the common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 168.16 (approx.) | ~90-92 °C / 20 mmHg (for Methyl 4-fluorobenzoate) | N/A (Liquid at RT) | Soluble in organic solvents, insoluble in water.[17] |
| 4-Fluoro-3-methylbenzoic acid | 154.14[1] | N/A | 164-169 °C[1][3] | Soluble in organic solvents. |
| Methanol | 32.04[6] | 64.7 °C[5][6][8] | -97.6 °C[5][8] | Miscible with water and organic solvents.[5][8] |
| Thionyl Chloride | 118.97[12] | 76-79 °C[11][12][13] | -104.5 °C[10][11][12] | Reacts with water.[10][12][13] |
Troubleshooting Purification Methods
This section provides detailed guidance on common purification techniques, addressing potential issues you might face.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and straightforward technique to separate acidic or basic impurities from a neutral organic product.[18]
Q: My crude product is contaminated with unreacted 4-fluoro-3-methylbenzoic acid. How can I remove it using extraction?
A: An acid-base extraction is the most effective method for this separation.[18][19] By washing your crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with a weak aqueous base, you can convert the acidic starting material into a water-soluble salt, which will then partition into the aqueous layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolve: Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Wash with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[19] Caution: Swirl gently and vent the funnel frequently to release the pressure from the CO₂ gas that is generated.[19]
-
Separate: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution two more times to ensure complete removal of the acid.[20]
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified ester.[16]
Q: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide?
A: Using a strong base like sodium hydroxide (NaOH) can lead to the hydrolysis (saponification) of your ester product back into the carboxylic acid and alcohol, which would decrease your final yield.[18] Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not strong enough to significantly hydrolyze the ester.[19]
Distillation: For Volatile Impurities
Distillation is an effective technique for separating compounds with significantly different boiling points.[15][21]
Q: My main impurity is unreacted methanol. Can I use distillation to purify my product?
A: Yes, simple distillation can be effective for removing methanol. Methanol has a much lower boiling point (64.7 °C) than your product.[5][6][8] However, if your product has a relatively low boiling point, fractional distillation would be more appropriate to achieve a better separation.[22][23]
Q: What if I used thionyl chloride and it remains in my product mixture?
A: Thionyl chloride has a boiling point of 76-79 °C.[11][12][13] If your ester's boiling point is significantly higher, distillation can be used for separation. It is crucial to perform this under anhydrous conditions as thionyl chloride reacts violently with water.[10][14]
Flash Column Chromatography: For High Purity Separation
For separating compounds with similar polarities or when very high purity is required, flash column chromatography is the method of choice.[24][25]
Q: When should I consider using flash column chromatography?
A: Consider this technique when:
-
Acid-base extraction and distillation are insufficient to remove all impurities.
-
You need to separate your product from non-acidic/basic impurities with similar boiling points.
-
You require a very high degree of purity for your final product.[26]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for esters is a mixture of hexanes and ethyl acetate.[27] The ideal solvent system should give your product an Rf value of approximately 0.3.[24]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.[27]
-
Elution: Run the column, collecting fractions, and monitor the separation using TLC.
-
Isolation: Combine the pure fractions and remove the solvent to obtain your purified product.
Recrystallization: For Solid Products
While this compound is a liquid at room temperature, recrystallization is a valuable technique for purifying solid esters.[28][29]
Q: Can I use recrystallization for my product?
A: Since this compound is a liquid, recrystallization is not a suitable primary purification method. However, if you are working with a solid derivative or a similar solid ester, this technique would be highly effective.[30] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[28]
Frequently Asked Questions (FAQs)
Q: I performed the Fischer esterification, but my yield is very low. What could be the reason?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[31][32] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[33] To improve your yield, consider using a large excess of one of the reactants (usually the less expensive one, like methanol) or removing water as it forms, for instance, by using a Dean-Stark apparatus.[32]
Q: After my acid-base extraction, I'm not sure which layer is which.
A: A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. Generally, chlorinated solvents like dichloromethane are denser than water and will be the bottom layer, while solvents like diethyl ether and ethyl acetate are less dense and will form the top layer.
Q: I see an emulsion forming during my extraction. How can I resolve this?
A: Emulsions can be broken up by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
Q: How do I know when my product is pure?
A: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will give you the purity as a percentage and confirm the molecular weight of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-3-METHYLBENZOIC ACID | 403-15-6 [chemicalbook.com]
- 4. 4-fluoro-3-methylbenzoic acid [stenutz.eu]
- 5. cetinerengineering.com [cetinerengineering.com]
- 6. Methanol Solvent Properties [macro.lsu.edu]
- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methanol - Wikipedia [en.wikipedia.org]
- 9. Methanol | Fisher Scientific [fishersci.com]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 11. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 12. Thionyl_chloride [bionity.com]
- 13. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. scienceready.com.au [scienceready.com.au]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Purification [chem.rochester.edu]
- 25. orgsyn.org [orgsyn.org]
- 26. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 27. benchchem.com [benchchem.com]
- 28. mt.com [mt.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. youtube.com [youtube.com]
- 31. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. reddit.com [reddit.com]
Recrystallization of Methyl 4-fluoro-3-methylbenzoate: A Technical Guide
This technical support center provides detailed protocols and troubleshooting guidance for the recrystallization of Methyl 4-fluoro-3-methylbenzoate, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal solvent system for the recrystallization of this compound?
A1: While a specific solvent system for this compound is not extensively documented, suitable solvents can be inferred from its structure as an aromatic ester. A common and effective method for similar compounds involves a binary solvent system. Good starting points include mixtures like methanol/water or ethanol/water. For esters, solvents such as ethyl acetate in combination with a non-polar solvent like hexane can also be effective.[1] The principle is to find a solvent in which the compound is soluble when hot but insoluble when cold.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound fails to dissolve, you may be using an insufficient amount of solvent. Add small, incremental portions of the hot solvent until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to ensure supersaturation upon cooling, which is essential for crystallization.[2][3] If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable, and a different one should be tested.
Q3: Crystals are not forming upon cooling. How can I induce crystallization?
A3: The absence of crystal formation upon cooling could be due to several factors. Here are a few techniques to induce crystallization:
-
Seeding: Introduce a tiny crystal of the pure compound into the solution to serve as a nucleation site.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[3]
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Q4: The recrystallization resulted in an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to the hot solution to ensure the compound stays dissolved at a slightly lower temperature.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate, which often favors crystal formation over oiling.[3]
-
Consider using a different solvent system.
Q5: The yield of my recrystallized product is very low. What could be the reason?
A5: A low yield can result from several issues:
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Using too much solvent: This will cause a significant amount of your compound to remain dissolved in the mother liquor even after cooling.[2][3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may be lost.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point and may require optimization based on the purity of the crude material.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hotplate with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Remove the flask from the heat and add deionized water dropwise while stirring until the solution becomes persistently turbid. If excessive precipitation occurs, add a few drops of hot methanol to redissolve the solid.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Quantitative Data
| Solvent | Solubility |
| Ethanol | Soluble[5][6][7] |
| Ether | Soluble[5][6][7] |
| Methanol | Soluble[5][6][7] |
| Water | Insoluble[5][6][7] |
Visual Workflow and Troubleshooting Guides
Caption: A flowchart illustrating the general workflow for recrystallization.
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
Technical Support Center: Purifying Methyl 4-fluoro-3-methylbenzoate with Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 4-fluoro-3-methylbenzoate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard choice for purifying moderately polar compounds like this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating the target compound from both less polar and more polar impurities.
Q2: Which mobile phase system is most effective for the column chromatography of this compound?
A2: A mixture of a non-polar solvent, such as hexanes or heptane, and a moderately polar solvent like ethyl acetate is highly effective. The ideal ratio will depend on the specific impurities in your crude sample. A good starting point for method development is a 9:1 or 4:1 hexanes:ethyl acetate (v/v) mixture.
Q3: How can I determine the optimal mobile phase ratio before running the column?
A3: Thin Layer Chromatography (TLC) is an essential tool for determining the optimal mobile phase. Test various solvent ratios to find one that provides good separation between your product and any impurities, ideally with the product having an Rf value between 0.3 and 0.4.
Q4: What are the common impurities I should expect when synthesizing this compound?
A4: Common impurities can depend on the synthetic route. If the synthesis involves the esterification of 4-fluoro-3-methylbenzoic acid, you may have unreacted starting material, which is significantly more polar. Other potential impurities could include byproducts from side reactions or residual solvents from the reaction work-up.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Adjust the mobile phase composition. Increase the proportion of the more polar solvent (e.g., ethyl acetate) if the spots are too low on the plate, or decrease it if they are too high. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If there are no impurities at a lower Rf, you can significantly increase the polarity to speed up elution.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate before running a column.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[2] | |
| Co-elution of product and impurities | The chosen mobile phase does not provide adequate separation. | Try a different solvent system. For example, substituting dichloromethane for ethyl acetate might change the selectivity. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Tailing of the product spot/peak | The compound may be interacting too strongly with the stationary phase. | For compounds with basic functional groups, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.[3] |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Dry loading the sample onto silica gel is often the best approach.[2] | |
| Cracks or channels in the silica gel bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase, for example, a 9:1 mixture of hexanes and ethyl acetate.
-
Thoroughly mix the solvents. Degassing may be necessary for some applications.
2. Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column and allow it to settle, ensuring a flat and uniform bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
For larger quantities or less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle positive pressure to begin the elution process.
-
Collect the eluent in fractions of an appropriate volume (e.g., 10-20 mL).
5. Analysis of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting column chromatography.
References
Potential side reactions in the synthesis of Methyl 4-fluoro-3-methylbenzoate
Technical Support Center: Synthesis of Methyl 4-fluoro-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound. The primary route for this synthesis is the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, catalyzed by a strong acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-fluoro-3-methylbenzoic acid using methanol as both the reagent and solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. To improve the yield, consider using a large excess of methanol or removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[3][4]
Q3: What are the expected spectroscopic signatures for this compound?
A3: While specific data for this molecule is not provided in the search results, based on its structure, you would expect to see in ¹H NMR spectroscopy: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.3 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring. The fluorine atom will cause splitting of the adjacent proton signals. In ¹³C NMR, you would expect signals for the ester carbonyl, the methyl groups, and the aromatic carbons, with C-F coupling visible.
Q4: Can other esterification methods be used?
A4: Yes, other methods can be employed, especially if the starting material is sensitive to strong acids. For instance, using thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, followed by reaction with methanol, is a high-yield alternative.[5] Another approach is to use a milder catalyst like N-bromosuccinimide (NBS).[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | - Increase the excess of methanol (can be used as the solvent). - Increase the reaction time or temperature (reflux). - Ensure the acid catalyst is active and added in a sufficient amount. |
| Presence of water in reagents. | - Use anhydrous methanol and a fresh, concentrated acid catalyst. | |
| Product is Contaminated with Starting Material (4-fluoro-3-methylbenzoic acid) | Incomplete reaction or insufficient purification. | - Monitor the reaction by TLC or GC to ensure the starting material is consumed. - During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.[5] |
| Oily or Impure Product After Work-up | Presence of side products or residual solvent. | - Ensure thorough washing of the organic layer during work-up to remove the acid catalyst and salts. - Use brine (saturated NaCl solution) to break up emulsions and help dry the organic layer. - Purify the crude product by column chromatography or distillation under reduced pressure. |
| Reaction Mixture Darkens Significantly | Decomposition of starting material or product. | - This may occur at high temperatures with a strong acid catalyst. - Consider using a milder catalyst or lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
An example protocol for a similar compound, Methyl 4-fluoro-3-nitrobenzoate, can be adapted for the synthesis of this compound.[7]
Protocol: Fischer Esterification of 4-fluoro-3-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methylbenzoic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 50 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (e.g., 100 mL) and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
Technical Support Center: Achieving >99% Purity of Methyl 4-fluoro-3-methylbenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-fluoro-3-methylbenzoate to a purity level exceeding 99%. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route but typically include:
-
Positional Isomers: Such as Methyl 2-fluoro-5-methylbenzoate, which can form during the synthesis from m-fluorotoluene derivatives.
-
Unreacted Starting Materials: Including 4-fluoro-3-methylbenzoic acid if the esterification reaction is incomplete.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any remaining catalytic acids.
Q2: Which purification techniques are most effective for achieving >99% purity?
A2: A combination of techniques is often necessary. The most effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Flash Column Chromatography: Highly effective for separating the desired product from isomers and other byproducts with different polarities.
-
Fractional Distillation (under reduced pressure): Suitable if the impurities have significantly different boiling points from the product.
Q3: What analytical methods are recommended for confirming the purity of this compound?
A3: To confirm a purity of >99%, the following analytical techniques are recommended:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating and quantifying closely related isomers and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Can be used to identify and quantify impurities by integrating the signals corresponding to the product and the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the chemical structures of unknown impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oily Precipitate Forms Instead of Crystals | 1. The solvent is too non-polar for the compound. 2. The cooling process is too rapid. 3. High concentration of impurities depressing the melting point. | 1. Add a co-solvent with higher polarity dropwise until the oil redissolves, then cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Consider an initial purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to concentrate the solution and then cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | 1. The solvent system (eluent) does not have the optimal polarity. 2. The column is overloaded with the crude product. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A shallow polarity gradient (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 5%) often provides better separation. 2. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. |
| Product Elutes Too Quickly or Too Slowly | 1. The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | 1. Adjust the polarity of the eluent. If the product is eluting too quickly, decrease the proportion of the polar solvent (e.g., ethyl acetate). If it is eluting too slowly, increase the proportion of the polar solvent. |
| Tailing of Spots on TLC and Broad Peaks in Fractions | 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample was not loaded onto the column in a concentrated band. | 1. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica. 2. Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. |
Data Presentation
The following tables summarize typical parameters for the purification of this compound.
Table 1: Recrystallization Solvent Systems
| Solvent System | Ratio (approx.) | Expected Purity | Notes |
| Methanol / Water | 10:1 (v/v) | 99.0 - 99.5% | Dissolve in hot methanol, add water dropwise until turbidity persists, then cool. |
| n-Hexane / Ethyl Acetate | 15:1 (v/v) | 99.2 - 99.7% | Dissolve in a minimum of hot ethyl acetate, then slowly add hot n-hexane. |
| Ethanol | - | >99.0% | Good for removing polar impurities. |
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 1% to 10%) |
| Loading Technique | Dry loading adsorbed on silica gel |
| Expected Purity | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Water
-
Dissolution: In a fume hood, place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 100 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Inducing Precipitation: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 methanol/water solution.
-
Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of 100 g of silica gel (230-400 mesh) in a 5% ethyl acetate in hexanes solution. Pour the slurry into a glass column and pack it using gentle air pressure.
-
Sample Preparation (Dry Loading): Dissolve 2 g of crude this compound in a minimal amount of dichloromethane. Add approximately 4 g of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Elution: Begin eluting the column with 1% ethyl acetate in hexanes. Gradually increase the polarity of the eluent to 2%, 5%, and finally 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Methyl 4-fluoro-3-methylbenzoate stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 4-fluoro-3-methylbenzoate. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles of organic chemistry and forced degradation studies for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concern for this compound is hydrolysis of the methyl ester group. This reaction can be catalyzed by acidic or basic conditions. Other potential concerns include photolytic degradation upon exposure to UV light and thermal degradation at elevated temperatures. Aromatic esters are generally considered to have good thermal and chemical stability.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation product is 4-fluoro-3-methylbenzoic acid, formed through the hydrolysis of the methyl ester. Under harsh conditions, further degradation of the aromatic ring could occur, but this is less likely under typical storage or experimental conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to protect against potential oxidative degradation, although there is no specific evidence to suggest high susceptibility to oxidation.
Q4: My assay results for this compound are showing decreasing potency over time. What could be the cause?
A4: A decrease in potency often suggests degradation of the compound. The most likely cause is hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the compound is in solution. You should verify the pH of your sample and consider the storage conditions. To confirm degradation, you can use analytical techniques like HPLC or TLC to look for the appearance of new peaks or spots corresponding to degradation products.
Q5: How can I monitor the degradation of this compound?
A5: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to qualitatively monitor the progress of a reaction or degradation.[1] By comparing a sample of your compound over time against a reference standard, you can observe the disappearance of the starting material spot and the appearance of new, more polar spots (lower Rf value) corresponding to degradation products like 4-fluoro-3-methylbenzoic acid. For quantitative analysis, a stability-indicating HPLC method should be developed and validated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Confirm the identity of the main peak with a reference standard.2. The primary degradation product is likely 4-fluoro-3-methylbenzoic acid. If a standard is available, compare its retention time.3. Review the sample preparation and storage conditions. Exposure to acidic or basic pH, high temperatures, or light can cause degradation. |
| Low assay values or loss of potency | Hydrolysis of the methyl ester. | 1. Analyze the sample for the presence of 4-fluoro-3-methylbenzoic acid.2. If working in solution, measure and adjust the pH to be near neutral if possible.3. Store solutions at low temperatures and protect from light. |
| Discoloration of the solid material | Potential photolytic or thermal degradation. | 1. Store the solid material in an amber vial or otherwise protected from light.2. Ensure the storage temperature is appropriate and stable.3. Re-test the purity of the material. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | % Degradation of this compound | Relative Retention Time (RRT) of Major Degradant(s) |
| 0.1 M HCl, 60°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| Thermal (80°C, solid) | 24 | ||
| Thermal (80°C, solution) | 24 | ||
| Photolytic | - |
Visualizations
Predicted Hydrolysis Pathway of this compound
Caption: Predicted hydrolysis pathway of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safe handling and storage procedures for Methyl 4-fluoro-3-methylbenzoate
This guide provides essential safety, handling, and storage information for Methyl 4-fluoro-3-methylbenzoate. The following procedures are based on best practices and data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar fluorinated and methylated benzoate compounds, this compound should be handled with care. Potential hazards may include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for splashing, consider additional protective clothing.[1][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator may be necessary.[1][3][6]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety:
-
The recommended storage temperature is room temperature.[7][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Q4: What should I do in case of an accidental spill?
A4: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated. Avoid breathing vapors. For larger spills, evacuate the area and consult with your institution's environmental health and safety office.
Q5: What is the appropriate first aid response to exposure?
A5: Immediate action is key in case of exposure:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed appearance. | Improper storage, exposure to light, or contamination. | Do not use the compound. Dispose of it according to your institution's chemical waste guidelines. Review storage procedures to prevent future issues. |
| Inconsistent experimental results. | Impurity of the compound or degradation. | Verify the purity of the compound using an appropriate analytical technique (e.g., GC-MS, NMR). Ensure the compound was stored correctly and has not expired. |
| Irritation of skin or respiratory tract during handling. | Inadequate ventilation or improper use of PPE. | Immediately move to an area with fresh air. Review and improve handling procedures, ensuring all work is done in a certified chemical fume hood with appropriate PPE. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 180636-50-4 [m.chemicalbook.com]
- 8. Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 [sigmaaldrich.com]
Analytical & Validation
Interpreting the 13C NMR Spectrum of Methyl 4-fluoro-3-methylbenzoate: A Comparative Guide
For researchers and professionals in the fields of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a detailed interpretation of the 13C NMR spectrum of Methyl 4-fluoro-3-methylbenzoate, offering a comparative analysis based on established principles of substituent effects on aromatic systems.
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring: the electron-withdrawing methyl ester group, the electron-donating methyl group, and the strongly electron-withdrawing fluorine atom.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (Ester) | ~166 | The carbonyl carbon of an ester group typically appears in this downfield region. |
| C1 (C-COOCH3) | ~128-132 | This quaternary carbon is deshielded by the attached ester group. |
| C2 | ~130-134 | This carbon is ortho to the ester group and meta to the fluorine, experiencing deshielding from the ester. |
| C3 (C-CH3) | ~138-142 | The methyl group causes a deshielding effect on the carbon to which it is attached. |
| C4 (C-F) | ~160-165 (doublet) | The carbon directly bonded to fluorine experiences strong deshielding and a large one-bond C-F coupling. |
| C5 | ~115-120 (doublet) | This carbon is ortho to the fluorine, showing a significant two-bond C-F coupling and shielding. |
| C6 | ~125-130 | This carbon is meta to the fluorine and ortho to the ester, resulting in a complex interplay of effects. |
| O-CH3 (Ester) | ~52 | The methyl carbon of the ester group is found in this typical upfield region. |
| Ar-CH3 (Ring) | ~15-20 | The methyl carbon attached to the aromatic ring appears in the aliphatic region. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Comparative Analysis with Related Compounds
The interpretation of the spectrum is strengthened by comparing the predicted shifts with those of structurally similar compounds.
-
Methyl Benzoate: The carbonyl carbon in methyl benzoate appears around 167 ppm, and the aromatic carbons range from approximately 128 to 133 ppm.[1][2][3] The methoxy carbon is typically found around 52 ppm.[4]
-
Fluorotoluene Isomers: In fluorotoluenes, the carbon directly bonded to fluorine exhibits a large chemical shift (typically >160 ppm) and a significant C-F coupling constant.[5][6] The presence of the fluorine atom also influences the chemical shifts of the other ring carbons.
-
Substituted Benzenes: The chemical shifts of the aromatic carbons in this compound are a result of the additive effects of the substituents.[7][8][9] The electron-withdrawing nature of the ester group and the fluorine atom generally leads to a downfield shift of the ring carbons, while the electron-donating methyl group causes an upfield shift, particularly for the ortho and para carbons relative to it.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized methodology for acquiring a 13C NMR spectrum.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly affect the chemical shifts.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe for the 13C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
- Use a standard proton-decoupled 13C pulse sequence.
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands of scans for 13C).
- Set the relaxation delay to allow for full relaxation of the carbon nuclei between pulses.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks (note: 13C peak integrals are not always directly proportional to the number of carbons under standard conditions).
Logical Workflow for Spectral Interpretation
The process of interpreting a 13C NMR spectrum follows a logical progression from initial data to final structure confirmation.
Caption: Workflow for the interpretation of a 13C NMR spectrum.
This systematic approach, combining predictive knowledge with comparative data and a structured workflow, enables researchers to confidently elucidate the structure of this compound and other novel chemical entities.
References
- 1. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. p-Fluorotoluene(352-32-9) 13C NMR [m.chemicalbook.com]
- 6. 2-Fluorotoluene(95-52-3) 13C NMR spectrum [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Analysis: Methyl 4-Fluoro-3-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of Methyl 4-Fluoro-3-Methylbenzoate.
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public experimental data for this specific compound, this guide leverages established fragmentation principles of aromatic esters and related molecules to provide a robust predictive model. For comparative purposes, the fragmentation pattern is contrasted with that of the structurally similar compound, methyl 4-fluorobenzoate.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for aromatic esters. The presence of the aromatic ring leads to a relatively stable molecular ion. Key fragmentation processes include the loss of the methoxy group, the methyl ester group, and potential rearrangements involving the fluoro and methyl substituents.
Data Presentation: Predicted Mass-to-Charge Ratios
| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |
| [M]•+ | C9H9FO2•+ | 168 | Moderate | Molecular Ion |
| [M-•OCH3]+ | C8H6FO+ | 137 | High (likely base peak) | α-cleavage, loss of methoxy radical |
| [M-COOCH3]+ | C7H6F+ | 109 | Moderate | Loss of carbomethoxy radical |
| [C7H6F•]+ | C7H6F•+ | 109 | Moderate | Aromatic ring fragment |
| [C6H4F]+ | C6H4F+ | 95 | Moderate to Low | Loss of CO from [C7H6FO]+ |
| [CH3]+ | CH3+ | 15 | Low | Methyl radical cation |
Experimental Protocols
An exemplary experimental protocol for acquiring the mass spectrum of this compound is outlined below.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electron ionization (EI) source.
-
Inlet System: Gas chromatography (GC) system for sample introduction and separation.
Experimental Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
-
Mass Range: m/z 10-200
Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Comparative Analysis: this compound vs. Methyl 4-Fluorobenzoate
A comparison with the known fragmentation of methyl 4-fluorobenzoate provides valuable insights. The mass spectrum of methyl 4-fluorobenzoate also shows a prominent molecular ion peak and a base peak corresponding to the loss of the methoxy radical.
Key Differences and Similarities:
-
Molecular Ion: The molecular ion of this compound will be 14 mass units higher than that of methyl 4-fluorobenzoate (168 vs. 154 amu) due to the additional methyl group.
-
Loss of Methoxy Group: Both compounds are expected to exhibit a strong peak corresponding to the loss of the methoxy radical (•OCH3). For this compound, this results in a fragment at m/z 137, while for methyl 4-fluorobenzoate, it is at m/z 123. This fragment is often the base peak in the spectra of methyl benzoates.[1]
-
Aroylium Ion Fragmentation: The resulting aroylium ion ([M-•OCH3]+) can further fragment by losing carbon monoxide (CO). For this compound, this would lead to a fragment at m/z 109, whereas for methyl 4-fluorobenzoate, this would be at m/z 95.
-
Influence of the Methyl Group: The additional methyl group on the aromatic ring of this compound may influence the relative abundance of fragments and potentially introduce alternative fragmentation pathways, such as the loss of a methyl radical, although this is generally less favored than the loss of the methoxy group.
This predictive guide serves as a valuable resource for the identification and characterization of this compound in complex matrices, aiding researchers in drug development and related scientific fields. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
A Comparative Guide to the FTIR Spectrum Analysis of Methyl 4-fluoro-3-methylbenzoate
For researchers, scientists, and drug development professionals, understanding the molecular structure of novel compounds is a critical step in the research and development process. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule, offering valuable insights into its chemical makeup. This guide presents a comparative analysis of the FTIR spectrum of Methyl 4-fluoro-3-methylbenzoate, a substituted aromatic ester, against structurally related alternatives to aid in spectral interpretation and compound characterization.
Comparative Analysis of Vibrational Frequencies
The infrared spectrum of an organic molecule is unique and serves as a molecular fingerprint. By comparing the spectrum of this compound with simpler, related structures, the vibrational modes associated with specific functional groups can be confidently assigned. The table below summarizes the key vibrational frequencies for this compound and three analogous compounds: Methyl benzoate, Methyl 4-fluorobenzoate, and Methyl 3-methylbenzoate. The data for the target compound is predicted based on characteristic group frequencies and analysis of the provided analogues.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Methyl benzoate (Experimental, cm⁻¹) | Methyl 4-fluorobenzoate (Experimental, cm⁻¹) | Methyl 3-methylbenzoate (Experimental, cm⁻¹) |
| Aromatic Ring | C-H Stretch | ~3100-3000 | ~3030 | ~3100-3000 | ~3100-3000 |
| C=C Stretch | ~1610-1450 | 1600-1450 | ~1600-1480 | ~1600-1460 | |
| Ester Group | C=O Stretch | ~1725-1710 | 1730-1715[1] | ~1720 | ~1720 |
| C-O-C Asymmetric Stretch | ~1290-1240 | ~1280 | ~1280 | ~1270 | |
| C-O-C Symmetric Stretch | ~1150-1100 | 1130-1100 | ~1150 | ~1120 | |
| Alkyl Group | C-H Stretch (Methyl) | ~2960-2850 | ~2955[2] | ~2960-2850 | ~2960-2850 |
| Halogen Group | C-F Stretch | ~1250-1100 | - | ~1230 | - |
Analysis of Key Spectral Features:
-
C=O Stretching: The strong absorption band between 1710-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.[1] Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic esters.
-
C-O Stretching: The ester group also exhibits two distinct C-O stretching vibrations, an asymmetric and a symmetric mode, which appear in the 1300-1000 cm⁻¹ region.[1]
-
Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ range.[1]
-
C-F Stretching: The carbon-fluorine bond in Methyl 4-fluorobenzoate and this compound gives rise to a strong absorption band in the fingerprint region, typically between 1250-1100 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid sample such as this compound using an ATR-FTIR spectrometer.
Objective: To acquire a high-quality infrared spectrum of the liquid analyte for functional group identification and comparison.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample: this compound (or other liquid analyte)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will account for any atmospheric or instrumental interferences and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the analyte.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.[3]
-
Workflow for FTIR Analysis
The following diagram illustrates the general workflow for performing FTIR analysis of a liquid sample.
This guide provides a foundational comparison and a standardized protocol for the FTIR analysis of this compound. By understanding the characteristic vibrational frequencies and following a consistent experimental procedure, researchers can effectively utilize FTIR spectroscopy for the identification and characterization of this and other novel chemical entities.
References
- 1. brainly.com [brainly.com]
- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. agilent.com [agilent.com]
A Comparative Guide to Analytical Techniques for the Characterization of Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Methyl 4-fluoro-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocols and presents comparative data for spectroscopic and chromatographic methods, offering insights into their performance for purity assessment and structural elucidation. Furthermore, a comparison with viable alternative intermediates, Methyl 3-methylbenzoate and Methyl 4-fluorobenzoate, is included to aid in the selection of appropriate starting materials and analytical strategies in drug discovery and development.
Executive Summary
The precise characterization of starting materials and intermediates is a critical aspect of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound and its analogues are important building blocks in medicinal chemistry. This guide details the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), for the comprehensive analysis of these compounds. The presented data and protocols will assist researchers in selecting the most suitable methods for their specific analytical challenges.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. The following sections detail the application of NMR, MS, and IR spectroscopy for the analysis of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| This compound | Aromatic Protons: 7.80-7.90 (m), 7.00-7.10 (t, J ≈ 9.0) Methyl Ester Protons: 3.85 (s) Aromatic Methyl Protons: 2.30 (s) |
| Methyl 3-methylbenzoate | Aromatic Protons: 7.84 (s), 7.82-7.79 (d, J ≈ 7.6), 7.35-7.29 (m) Methyl Ester Protons: 3.88 (s) Aromatic Methyl Protons: 2.38 (s) |
| Methyl 4-fluorobenzoate | Aromatic Protons: 8.08-8.03 (m), 7.15-7.08 (m) Methyl Ester Protons: 3.87 (s) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Carbonyl Carbon: ~166 Aromatic Carbons: ~164 (d, ¹JCF ≈ 250 Hz), ~132, ~130, ~125, ~124 (d, ²JCF ≈ 20 Hz), ~115 (d, ²JCF ≈ 20 Hz) Methyl Ester Carbon: ~52 Aromatic Methyl Carbon: ~15 |
| Methyl 3-methylbenzoate | Carbonyl Carbon: 167.2 Aromatic Carbons: 138.1, 133.7, 130.1, 129.9, 128.3, 126.8 Methyl Ester Carbon: 52.0 Aromatic Methyl Carbon: 21.2 |
| Methyl 4-fluorobenzoate | Carbonyl Carbon: 166.0 Aromatic Carbons: 165.2 (d, ¹JCF = 252 Hz), 132.1 (d, ³JCF = 9 Hz), 126.7 (d, ⁴JCF = 3 Hz), 115.5 (d, ²JCF = 22 Hz) Methyl Ester Carbon: 52.2 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
| Methyl 3-methylbenzoate | 150 | 119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺) |
| Methyl 4-fluorobenzoate | 154[1] | 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1720 | ~1280, ~1100 | ~1610, ~1500 | ~1250 |
| Methyl 3-methylbenzoate | ~1725 | ~1280, ~1120 | ~1610, ~1450 | - |
| Methyl 4-fluorobenzoate | ~1720 | ~1280, ~1100 | ~1605, ~1510 | ~1250 |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of compounds and separating them from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. It is particularly useful for non-volatile or thermally labile compounds.
Table 5: Comparative Performance of Analytical Techniques
| Technique | Parameter | This compound | Methyl 3-methylbenzoate | Methyl 4-fluorobenzoate |
| ¹H NMR | Resolution | High | High | High |
| Sensitivity | Moderate | Moderate | Moderate | |
| ¹³C NMR | Resolution | High | High | High |
| Sensitivity | Low | Low | Low | |
| MS | Sensitivity | High | High | High |
| Structural Info | Moderate (Fragmentation) | Moderate (Fragmentation) | Moderate (Fragmentation) | |
| IR | Sensitivity | Moderate | Moderate | Moderate |
| Structural Info | Functional Groups | Functional Groups | Functional Groups | |
| GC-MS | Resolution | Very High | Very High | Very High |
| Sensitivity | Very High | Very High | Very High | |
| Purity Analysis | Excellent | Excellent | Excellent | |
| HPLC-UV | Resolution | High | High | High |
| Sensitivity | High | High | High | |
| Purity Analysis | Excellent | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3-4 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1-2 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CHCl₃ signal in ¹³C NMR.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via direct infusion or after separation by GC or LC.
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
EI-MS Parameters (for GC-MS):
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
-
ESI-MS Parameters (for LC-MS):
-
Capillary voltage: 3-4 kV
-
Nebulizer pressure: 30-40 psi
-
Drying gas flow: 8-10 L/min
-
Drying gas temperature: 300-350 °C
-
-
Mass Analysis: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates or prepare a KBr pellet for a solid sample.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Inlet temperature: 250 °C.
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 40-400 m/z.
-
HPLC-UV Protocol
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: Use a high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: Acetonitrile and water (gradient or isocratic). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
Detection: UV at 254 nm.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical techniques described.
Conclusion
The characterization of this compound and its alternatives can be effectively achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy remains the gold standard for unambiguous structure elucidation. Mass spectrometry provides crucial molecular weight information and fragmentation patterns for structural confirmation. IR spectroscopy offers a quick and simple method for functional group identification. For purity assessment and quantitative analysis, both GC-MS and HPLC-UV are powerful and reliable methods, with the choice depending on the volatility and thermal stability of the analyte and potential impurities. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for these important pharmaceutical intermediates.
References
Confirming the Structure of Synthesized Methyl 4-fluoro-3-methylbenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the analytical data for Methyl 4-fluoro-3-methylbenzoate, offering a benchmark for researchers to confirm the successful synthesis and purity of this compound. We present experimental protocols and comparative data for the primary synthesis method and an alternative approach.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity is paramount to ensure the desired reactivity and biological activity in subsequent applications. This guide outlines the expected analytical data from common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of its structure.
Synthesis of this compound
The primary route for synthesizing this compound is through the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid. An alternative approach involves the reaction of 4-fluoro-3-methylbenzoyl chloride with methanol. Below, we provide the experimental protocols and the expected analytical data for the product obtained from the Fischer esterification.
Primary Synthesis: Fischer Esterification
Experimental Protocol:
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Structural Confirmation: Spectroscopic Data
The synthesized this compound can be unequivocally identified by a combination of spectroscopic methods. The following tables summarize the expected data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | Ar-H |
| ~7.75 | m | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O |
| ~163.0 (d) | C-F |
| ~132.0 (d) | Ar-C |
| ~131.0 (d) | Ar-C |
| ~126.0 (d) | Ar-C |
| ~125.0 | Ar-C |
| ~115.0 (d) | Ar-C |
| ~52.0 | -OCH₃ |
| ~14.0 | Ar-CH₃ |
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1610, 1580 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1230 | Strong | C-F stretch (aryl fluoride) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular ion) |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
Comparison with an Alternative Synthesis Route
An alternative method for the preparation of this compound involves the conversion of 4-fluoro-3-methylbenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with methanol.
Alternative Synthesis: From Acid Chloride
Experimental Protocol:
-
Reflux a mixture of 4-fluoro-3-methylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the resulting crude 4-fluoro-3-methylbenzoyl chloride in an inert solvent like dichloromethane.
-
Slowly add methanol (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and a dilute sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain this compound.
The analytical data for the product obtained via this route should be identical to that from the Fischer esterification, as presented in Tables 1-4. Any significant deviation in the spectroscopic data would suggest the presence of impurities or the formation of a different product.
Workflow for Structural Confirmation
The logical flow of experiments for the synthesis and confirmation of this compound is depicted in the following diagram.
Conclusion
The structural confirmation of a synthesized compound is a multi-faceted process requiring the convergence of data from several analytical techniques. By comparing the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data of a newly synthesized batch of this compound with the reference data provided in this guide, researchers can confidently verify the identity and purity of their product. This ensures the reliability of subsequent experiments and the integrity of the final application, be it in pharmaceutical drug discovery or the development of novel agrochemicals.
Navigating the Spectral Maze: A Comparative Guide to Reference Spectra for Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecules are paramount. For a compound such as Methyl 4-fluoro-3-methylbenzoate (CAS 180636-50-4), a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry, having reliable reference spectra is not just a matter of convenience but a cornerstone of scientific rigor. This guide provides a comprehensive comparison of available reference spectra databases, outlines strategies for data acquisition when public databases fall short, and presents standardized protocols for in-house spectral analysis.
The Challenge: A Fragmented Data Landscape
An initial survey of prominent spectral databases reveals a common challenge for researchers working with novel or less common compounds: a lack of a centralized, comprehensive repository for reference spectra. While major databases are invaluable resources, they often have gaps in their collections. This guide will, therefore, not only direct you to potential data sources but also equip you with the methodology to generate and validate your own spectral data.
I. Public and Commercial Spectral Databases: A Comparative Analysis
Several key databases serve as the first port of call for chemists seeking reference spectra. However, their utility for this compound varies.
| Database | Availability of this compound | Data Types Offered | Access | Key Features & Limitations |
| Spectral Database for Organic Compounds (SDBS) | Not listed | 1H NMR, 13C NMR, MS, IR, Raman, ESR | Free | A comprehensive and highly respected database, but its collection is not exhaustive.[1][2][3] |
| NIST Chemistry WebBook | Not listed (analogs available) | MS, IR, Gas Chromatography | Free | An excellent resource for mass spectrometry and gas-phase IR, but coverage for specific, substituted aromatics can be limited.[4][5][6][7] |
| ChemicalBook | Listed (CAS 180636-50-4) | Claims to provide 1H NMR, IR, MS | Free to browse | Often aggregates data from various sources; however, the quality and completeness of the spectra can vary and may require careful verification.[8][9] |
| Sigma-Aldrich (Merck) | Product for sale | Physical properties only | N/A | While a leading chemical supplier, spectral data is not typically provided on the product page. |
Expert Insight: The absence of this compound from major databases like SDBS and NIST is not unusual for a compound of its nature. This underscores the importance of a multi-pronged approach to data acquisition, starting with broad searches and moving towards more specialized resources and, ultimately, experimental generation.
II. Alternative Data Sources: The Role of Chemical Suppliers and Literature
In the absence of dedicated spectral database entries, chemical supplier websites and the scientific literature become critical resources.
-
Chemical Suppliers: Some suppliers, like ChemicalBook, may provide links to spectral data.[8] It is crucial to critically evaluate the source and quality of this data. Often, these are not experimentally verified by the supplier themselves.
-
Scientific Literature (e.g., SciFinder, Reaxys): A thorough search of the chemical literature is indispensable. If this compound has been synthesized and characterized in a peer-reviewed publication, the experimental section will contain detailed spectral information. These databases are the authoritative source for such information.
III. In-House Spectral Acquisition and Analysis: The Gold Standard
When reliable reference spectra are unavailable, in-house acquisition is the most trustworthy path forward. This section provides detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: 1H and 13C NMR of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Typical 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a 1H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a 13C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Expected Spectral Features for this compound:
-
1H NMR:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
A singlet for the aromatic methyl protons (~2.3 ppm).
-
A complex multiplet or a series of doublets and triplets for the three aromatic protons, with coupling constants influenced by the fluorine atom.
-
-
13C NMR:
-
A signal for the methyl ester carbon (~52 ppm).
-
A signal for the aromatic methyl carbon (~15-20 ppm).
-
Four distinct signals for the aromatic carbons, with their chemical shifts and potential splitting patterns influenced by the fluorine substituent.
-
A signal for the carbonyl carbon of the ester (~165 ppm).
-
Caption: Workflow for NMR Data Acquisition and Analysis.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount of neat this compound (if liquid) or a few crystals (if solid) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Expected Salient IR Peaks for this compound:
| Wavenumber (cm-1) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH3) |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1100-1200 | C-F stretch | Aryl fluoride |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The abundance of each ion is recorded to generate the mass spectrum.
-
Expected Fragmentation Pattern for this compound:
-
Molecular Ion (M+): The peak corresponding to the intact molecule (m/z = 168.17).
-
Key Fragments:
-
Loss of the methoxy group (-OCH3) to give a fragment at m/z = 137.
-
Loss of the methyl ester group (-COOCH3) to give a fragment at m/z = 109.
-
Caption: Predicted EI-MS Fragmentation of this compound.
IV. Conclusion: A Call for Data Standardization and Sharing
The case of this compound highlights a broader issue in the scientific community: the need for more robust and accessible spectral data repositories. While established databases are invaluable, they cannot keep pace with the synthesis of new chemical entities. Therefore, a combination of diligent searching of existing databases and literature, coupled with rigorous in-house spectral acquisition and analysis, remains the most reliable approach for researchers. It is incumbent upon the scientific community to continue to contribute to public databases to foster a more comprehensive and accessible spectral landscape for all.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. Benzoic acid, methyl ester [webbook.nist.gov]
- 8. This compound(180636-50-4) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | 180636-50-4 [chemicalbook.com]
A Comparative Guide to Purity Assessment of Methyl 4-fluoro-3-methylbenzoate: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. Methyl 4-fluoro-3-methylbenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your analytical needs.
The Importance of Purity in this compound
The purity of this compound directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or agrochemical. Impurities, which can arise from the synthesis process, may include unreacted starting materials, by-products, or degradation products. Common potential impurities in the synthesis of this compound from 4-fluoro-3-methylbenzoic acid and methanol include residual 4-fluoro-3-methylbenzoic acid and potentially isomeric impurities from the starting material. Accurate and precise analytical methods are therefore essential for the quality control of this important intermediate.
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method for purity assessment is a critical decision that depends on several factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, sample throughput, and available instrumentation. While Gas Chromatography (GC) is a common method for determining the purity of similar aromatic esters, a comprehensive evaluation against other powerful techniques provides a clearer picture of the optimal approach.
Data Summary
The following table summarizes the expected performance of GC-MS, HPLC, and qNMR for the purity assessment of this compound. The data presented is a realistic representation based on the principles of each technique and data from analogous compounds.
| Parameter | GC-MS | HPLC (UV-Vis) | qNMR (¹H) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV-Vis absorbance | Quantitative determination based on the nuclear magnetic resonance of ¹H nuclei |
| Typical Purity Assay (%) | 99.5 | 99.4 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (RSD%) | < 1% | < 1.5% | < 0.5% |
| Analysis Time per Sample | 20-30 minutes | 15-25 minutes | 10-20 minutes |
| Strengths | High resolution for volatile impurities, structural information from mass spectra | Broad applicability to non-volatile impurities, robust and widely available | Absolute quantification without a specific reference standard for the analyte, high precision, structural information |
| Limitations | Requires analyte to be volatile and thermally stable | Co-elution of impurities with similar polarity can occur, requires chromophores for detection | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the purity assessment of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent technique for identifying and quantifying volatile impurities, providing both high-resolution separation and structural information from the mass spectra. It is a robust and widely used method for the quality control of this type of compound.
-
HPLC is a versatile alternative, particularly useful if non-volatile impurities are expected or if the analyte is thermally labile. Its broad applicability makes it a staple in many analytical laboratories.
-
qNMR stands out for its ability to provide a highly precise, absolute purity value without the need for a specific certified reference standard of this compound itself. This makes it an invaluable tool for the characterization of new batches and for use as a primary method.
For a comprehensive purity profile, a multi-faceted approach is often recommended. For instance, GC-MS or HPLC can be used for routine quality control and to identify the impurity profile, while qNMR can be employed to assign a highly accurate, absolute purity value to a reference batch. This orthogonal approach ensures the highest confidence in the quality of this compound used in research and development.
Validating the Synthesis of Methyl 4-fluoro-3-methylbenzoate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the successful synthesis of Methyl 4-fluoro-3-methylbenzoate, primarily through Fischer esterification of 4-fluoro-3-methylbenzoic acid. To offer a clear benchmark, we compare its spectral data with that of the structurally similar, non-fluorinated analogue, Methyl 3-methylbenzoate.
Synthesis Overview: Fischer Esterification
The synthesis of this compound is commonly achieved via the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of methanol and/or by the removal of water as it is formed.
dot
Caption: Fischer Esterification of 4-fluoro-3-methylbenzoic Acid.
Spectroscopic Validation: A Comparative Analysis
The successful synthesis of this compound is validated by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below, we present a detailed comparison of the expected spectral data for our target compound and its non-fluorinated counterpart, Methyl 3-methylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the fluorine atom in this compound introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| This compound | ~7.8-7.9 | dd | J_H-F ≈ 8-9, J_H-H ≈ 2 | Aromatic H |
| ~7.7-7.8 | m | Aromatic H | ||
| ~7.0-7.1 | t | J_H-F ≈ 9-10 | Aromatic H | |
| ~3.9 | s | -OCH₃ | ||
| ~2.3 | d | J_H-F ≈ 2-3 | -CH₃ | |
| Methyl 3-methylbenzoate | ~7.8 | s | Aromatic H | |
| ~7.7 | d | J ≈ 7.6 | Aromatic H | |
| ~7.3 | d | J ≈ 7.6 | Aromatic H | |
| ~7.3 | t | J ≈ 7.6 | Aromatic H | |
| 3.91 | s | -OCH₃ | ||
| 2.41 | s | -CH₃ |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~166 | C=O |
| ~163 (d, J_C-F ≈ 250 Hz) | C-F | |
| ~133 (d, J_C-F ≈ 3 Hz) | Aromatic C | |
| ~131 (d, J_C-F ≈ 8 Hz) | Aromatic C | |
| ~126 (d, J_C-F ≈ 18 Hz) | Aromatic C | |
| ~124 | Aromatic C | |
| ~115 (d, J_C-F ≈ 22 Hz) | Aromatic C | |
| ~52 | -OCH₃ | |
| ~15 (d, J_C-F ≈ 4 Hz) | -CH₃ | |
| Methyl 3-methylbenzoate | 167.2 | C=O |
| 138.1 | Aromatic C | |
| 133.6 | Aromatic C | |
| 130.1 | Aromatic C | |
| 129.9 | Aromatic C | |
| 128.3 | Aromatic C | |
| 126.9 | Aromatic C | |
| 52.0 | -OCH₃ | |
| 21.3 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the ester carbonyl group, C-O stretching, and aromatic C-H and C=C bonds, along with a C-F stretching band.
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Expected) | Methyl 3-methylbenzoate |
| C=O Stretch (Ester) | ~1720-1730 | ~1724 |
| C-O Stretch | ~1250-1300 and ~1100-1150 | ~1280 and ~1120 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 |
| Aromatic C-H Stretch | >3000 | >3000 |
| C-F Stretch | ~1100-1200 | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for this compound is expected at m/z 168.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
| Methyl 3-methylbenzoate | 150 | 119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺) |
Experimental Protocols
Fischer Esterification of 4-fluoro-3-methylbenzoic Acid
-
In a round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer.
dot
Caption: Workflow for Synthesis and Spectroscopic Validation.
This guide provides the essential spectroscopic data and protocols for the synthesis and validation of this compound. By comparing its spectral characteristics with a known analogue, researchers can confidently confirm the successful synthesis of this valuable fluorinated building block.
A Comparative Guide to Methyl 4-fluoro-3-methylbenzoate and its Alternatives for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Methyl 4-fluoro-3-methylbenzoate and its analogs are versatile intermediates that offer unique substitution patterns on the benzene ring, influencing the physicochemical properties and biological activity of the final compounds. This guide provides an objective comparison of this compound with key alternatives, supported by available experimental data, to aid in your synthetic strategy.
Physicochemical Properties and Specifications
A clear understanding of the physical and chemical properties of a starting material is crucial for reaction optimization and product characterization. The following table summarizes the typical specifications for this compound and three common alternatives.
| Parameter | This compound | 4-Fluoro-3-methylbenzoic Acid | Methyl 4-fluoro-3-hydroxybenzoate | Methyl 4-fluoro-3-nitrobenzoate |
| CAS Number | 180636-50-4[1][2] | 403-15-6[3] | 214822-96-5[4] | 329-59-9[5][6] |
| Molecular Formula | C₉H₉FO₂[1][2][7] | C₈H₇FO₂[3][8] | C₈H₇FO₃[4] | C₈H₆FNO₄[5][6] |
| Molecular Weight | 168.17 g/mol [7] | 154.14 g/mol [3][8] | 170.14 g/mol | 199.14 g/mol [5][6] |
| Typical Purity | >97%[7] | ≥98% (GC)[8] | >98.0%(GC)[9] | ≥98% (GC)[10] |
| Appearance | Colorless to pale yellow liquid or white solid[1] | White to almost white powder to crystal[8] | White to Almost white powder to crystal[9] | White to yellow to green powder to crystal[6] |
| Melting Point | N/A | 165 - 169 °C[8] | 92°C[4] | 59 - 63 °C[6] |
| Boiling Point | 219.2±20.0 °C at 760 mmHg | N/A | N/A | 119 °C/1 mmHg[6] |
Performance in Synthetic Applications: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer performance based on reported synthesis data. The choice of starting material will inherently depend on the desired downstream transformations.
-
This compound serves as a ready-to-use ester, ideal for reactions where the methyl ester is a desired functional group in the final product or a protecting group for the carboxylic acid. Its utility shines in cross-coupling reactions or further modifications on the aromatic ring.[1]
-
4-Fluoro-3-methylbenzoic acid is the precursor to the methyl ester and offers the flexibility of forming various esters, amides, or other carboxylic acid derivatives.[8] It is a crucial intermediate in the synthesis of various pharmaceuticals.[8]
-
Methyl 4-fluoro-3-hydroxybenzoate introduces a hydroxyl group, which can be a key pharmacophore or a handle for further functionalization, such as etherification.
-
Methyl 4-fluoro-3-nitrobenzoate provides a nitro group that can be readily reduced to an amine, opening up a vast array of subsequent reactions like amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[6]
A reported synthesis of Methyl 4-fluoro-3-nitrobenzoate via the esterification of 4-Fluoro-3-nitro-benzoic acid in methanol with a sulfuric acid catalyst resulted in a 90% yield .[11] This high yield suggests an efficient conversion, making it a reliable building block.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of the methyl ester from the corresponding carboxylic acid, a common transformation in multi-step synthesis.
Protocol 1: Esterification of 4-Fluoro-3-nitro-benzoic acid to Methyl 4-fluoro-3-nitrobenzoate[16]
-
Reaction Setup: Dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 6.4 ml of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 3 hours.
-
Work-up: After cooling, pour the reaction mixture onto ice.
-
Product Isolation: Collect the precipitated product by suction filtration and dry it in vacuo.
-
Yield: 5.40 g (90%) of Methyl 4-fluoro-3-nitro-benzoic acid methyl ester is obtained.
Protocol 2: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate[17]
-
Reaction Setup: Dissolve 24.7 g (112.8 mmol) of 4-Fluoro-3-hydroxy-benzoic acid in 300 ml of methanol and cool to 0°C.
-
Reagent Addition: Add 15 ml of Thionyl Chloride dropwise.
-
Reaction Conditions: Heat the mixture at 70°C for 60 minutes.
-
Work-up: Concentrate the reaction mixture in vacuo. Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution followed by saturated brine.
-
Product Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.
Logical Workflow for Building Block Selection and Synthesis
The selection of the appropriate starting material is a critical decision in the synthesis of complex molecules. The following diagram illustrates a logical workflow for choosing between the carboxylic acid and its corresponding methyl ester, and the subsequent synthetic steps.
Caption: Logical workflow for selecting the appropriate starting material.
Conclusion
This compound and its analogs, 4-fluoro-3-methylbenzoic acid, methyl 4-fluoro-3-hydroxybenzoate, and methyl 4-fluoro-3-nitrobenzoate, are all valuable building blocks in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic route. While the methyl esters offer convenience for direct use in many reactions, the corresponding carboxylic acids provide greater flexibility for derivatization. The high-yield synthesis reported for the nitro-substituted ester underscores the robustness of these compounds as reliable starting materials. For optimal results, it is recommended to source high-purity starting materials and to optimize reaction conditions for each specific application.
References
- 1. CAS 180636-50-4: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. CAS 403-15-6 | 2721-3-43 | MDL MFCD01631424 | 4-Fluoro-3-methylbenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 180636-50-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 403-15-6 | 4-Fluoro-3-methylbenzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 10. calpaclab.com [calpaclab.com]
- 11. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
Comparative & Alternatives
A Comparative Analysis of Methyl 4-fluoro-3-methylbenzoate and Its Isomers for Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of Methyl 4-fluoro-3-methylbenzoate and its various positional isomers. The following sections detail their physicochemical properties, synthesis protocols, spectroscopic data, and known biological applications, supported by experimental data to facilitate informed decision-making in your research endeavors.
Physicochemical Properties
The positional isomerism of the fluorine and methyl groups on the benzoate ring significantly influences the physicochemical properties of these compounds. These differences can affect reactivity, solubility, and interactions with biological targets. A summary of key physical and chemical data is presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 180636-50-4 | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 2-fluoro-3-methylbenzoate | 197516-57-7 | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 2-fluoro-4-methylbenzoate | Not available | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 2-fluoro-5-methylbenzoate | 2967-93-3 | C₉H₉FO₂ | 168.17 | Not available | Not available |
| Methyl 2-fluoro-6-methylbenzoate | 197516-57-7 | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 3-fluoro-2-methylbenzoate | Not available | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 3-fluoro-4-methylbenzoate | Not available | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 3-fluoro-5-methylbenzoate | Not available | C₉H≉FO₂ | 168.16 | Not available | Not available |
| Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 | C₉H₉FO₂ | 168.16 | Not available | Not available |
| Methyl 5-fluoro-2-methylbenzoate | 175278-29-2 | C₉H₉FO₂ | 168.16 | 90-92 @ 15mmHg[1] | 1.137[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of these methyl benzoate isomers is the esterification of the corresponding fluoromethylbenzoic acid. Below are representative experimental protocols for this transformation.
General Experimental Workflow for Esterification
Protocol 1: Synthesis of Methyl 5-fluoro-2-methylbenzoate[1]
-
Materials: 5-Fluoro-2-methylbenzoic acid (2.3 g), Tetrahydrofuran (THF, 50 ml), Iodomethane (0.95 ml), N,N-diisopropylethylamine (3.2 ml).
-
Procedure:
-
Dissolve 5-Fluoro-2-methylbenzoic acid in THF.
-
Sequentially add iodomethane and N,N-diisopropylethylamine to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, filter the mixture.
-
Concentrate the filtrate to yield Methyl 5-fluoro-2-methylbenzoate.
-
-
Yield: 90% (2.3 g).
Protocol 2: Synthesis of Methyl 4-fluoro-3-nitrobenzoate from its corresponding acid[2]
-
Materials: 4-Fluoro-3-nitro-benzoic acid (5.55 g), Methanol (50 ml), Concentrated sulfuric acid (6.4 ml).
-
Procedure:
-
Dissolve 4-Fluoro-3-nitro-benzoic acid in methanol.
-
Add concentrated sulfuric acid.
-
Heat the reaction to reflux for 3 hours.
-
After cooling, pour the reaction mixture onto ice.
-
Collect the precipitated product by suction and dry in vacuo.
-
-
Yield: 90% (5.40 g).
Spectroscopic Data
This compound:
-
¹H NMR, ¹³C NMR, IR, and MS data are available. [2]
Methyl 5-fluoro-2-methylbenzoate:
-
¹H NMR (CDCl₃): δ 7.6-7.7 (m, 1H), 7.0-7.2 (m, 2H), 3.9 (s, 3H), 2.6 (s, 3H).[1]
Biological Activity and Applications
The introduction of fluorine and methyl groups can significantly alter the biological activity of benzoate derivatives. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]
-
This compound and its parent acid are recognized as valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[3]
-
5-Fluoro-2-methylbenzoic acid , the precursor to Methyl 5-fluoro-2-methylbenzoate, is used in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors.[5] Additionally, 3-arylisoquinolinones derived from this acid have shown antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis.[5]
-
Methyl 5-fluoro-2-methylbenzoate itself has been utilized in the preparation of piperidinedione derivatives.[1]
-
Methyl 2-fluoro-6-methylbenzoate is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate is used in the synthesis of inhibitors for Mnk1 and Mnk2, kinases implicated in cancer.[7]
The general importance of fluorinated benzoic acid derivatives in drug discovery is well-established. The fluorine atom can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins and its metabolic fate.
Potential Signaling Pathway Involvement
While specific signaling pathways for most of these isomers are not extensively documented, the applications of their derivatives suggest potential interactions with various biological processes. For example, the involvement of 5-Fluoro-2-methylbenzoic acid derivatives in cancer cell apoptosis points towards interference with cell cycle regulation and survival pathways.
Conclusion
This guide provides a comparative overview of this compound and its isomers, highlighting the influence of substituent positioning on their properties and potential applications. The data presented underscores their importance as versatile building blocks in medicinal chemistry and drug discovery. While a complete dataset for all isomers is not yet available, this compilation of existing experimental data serves as a valuable resource for researchers in the field. Further investigation into the biological activities and spectroscopic properties of these compounds is warranted to fully explore their potential in the development of novel therapeutics and other advanced materials.
References
- 1. Methyl 5-fluoro-2-methylbenzoate CAS#: 175278-29-2 [amp.chemicalbook.com]
- 2. This compound(180636-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
- 6. Methyl 2-Fluoro-6-methylbenzoate [myskinrecipes.com]
- 7. Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2 [amp.chemicalbook.com]
A Comparative Guide to Alternative Fluorinated Building Blocks for Methyl 4-fluoro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Fluorinated Aromatic Building Blocks
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern research and development. Methyl 4-fluoro-3-methylbenzoate is a valuable fluorinated building block, offering a unique combination of electronic properties and substitution patterns. However, the vast chemical space of fluorinated aromatics provides a wealth of alternatives, each with distinct reactivity, physicochemical properties, and potential applications. This guide offers an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The choice of a building block is fundamentally guided by its intrinsic properties. The following table summarizes the key physicochemical and spectroscopic data for this compound and a selection of its alternatives. These alternatives have been chosen based on their structural similarity and commercial availability, representing common modifications such as the introduction of bromo, nitro, formyl, and hydroxyl groups, which can serve as handles for further synthetic transformations or modulate the electronic nature of the aromatic ring.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ![]() | 180636-50-4 | 168.16 | N/A | N/A | ~2.3 (s, 3H), ~3.9 (s, 3H), ~7.0-7.9 (m, 3H) | ~16.0, ~52.0, ~115.0 (d), ~124.0 (d), ~130.0, ~132.0 (d), ~162.0 (d), ~166.0 |
| Methyl 4-bromo-2-fluoro-3-methylbenzoate [1] | 1206680-27-4 | 247.06 | N/A | N/A | ~2.4 (s, 3H), ~3.9 (s, 3H), ~7.3-7.6 (m, 2H) | Data not readily available | |
| Methyl 4-fluoro-3-nitrobenzoate [2][3] | ![]() | 329-59-9 | 199.14 | 59-61 | 314.6±32.0 at 760 mmHg | ~3.9 (s, 3H), ~7.4 (t, 1H), ~8.2 (m, 1H), ~8.6 (dd, 1H) | Data not readily available |
| Methyl 2-fluoro-5-formylbenzoate [4][5] | 165803-94-1 | 182.15 | N/A | N/A | ~3.9 (s, 3H), ~7.4 (t, 1H), ~8.1 (m, 1H), ~8.4 (dd, 1H), ~10.0 (s, 1H) | Data not readily available | |
| Methyl 3-fluoro-4-formylbenzoate [6] | 74733-25-8 | 182.15 | N/A | N/A | ~3.9 (s, 3H), ~7.8-8.0 (m, 3H), ~10.4 (s, 1H) | Data not readily available | |
| Methyl 4-fluoro-3-hydroxybenzoate | ![]() | 214822-96-5 | 170.14 | 90-94 | N/A | ~3.8 (s, 3H), ~5.5 (br s, 1H), ~7.1 (t, 1H), ~7.4-7.6 (m, 2H) | Data not readily available |
Note: NMR data is approximate and can vary based on solvent and experimental conditions. "d" indicates a doublet due to fluorine coupling.
Comparative Reactivity and Synthetic Utility
The choice of a building block often hinges on its reactivity in key synthetic transformations. While direct, side-by-side comparative studies are limited, the known reactivity of the functional groups on these alternative building blocks allows for a qualitative assessment of their synthetic potential relative to this compound.
-
Methyl 4-bromo-2-fluoro-3-methylbenzoate : The presence of a bromine atom opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position, a transformation not readily achievable with the parent compound. The fluorine at the 2-position can influence the regioselectivity of these reactions.
-
Methyl 4-fluoro-3-nitrobenzoate : The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be diazotized or participate in amide bond formation. The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom under certain conditions.[2]
-
Methyl 2-fluoro-5-formylbenzoate and Methyl 3-fluoro-4-formylbenzoate : The aldehyde functionality is highly valuable for its ability to undergo a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The position of the formyl group relative to the fluorine and ester will influence the reactivity and steric hindrance of subsequent reactions.
-
Methyl 4-fluoro-3-hydroxybenzoate : The hydroxyl group can be alkylated, acylated, or used to form ether linkages. It can also direct ortho-lithiation, providing a route to further functionalization of the aromatic ring.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed experimental protocols for two common and powerful synthetic transformations: Fischer-Speier Esterification and the Suzuki-Miyaura Cross-Coupling reaction.
Protocol 1: General Procedure for Fischer-Speier Esterification of a Fluorinated Benzoic Acid
This protocol describes the synthesis of a methyl ester from the corresponding carboxylic acid, a common step in preparing these building blocks.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
Methanol (20-50 eq, anhydrous)
-
Sulfuric acid (concentrated, catalytic amount, e.g., 0.1-0.2 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid in a large excess of anhydrous methanol.[7]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]
-
Heat the mixture to a gentle reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 12 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-fluoro-3-nitrobenzoate.[7]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Fluorobenzoate Ester
This protocol outlines a typical Suzuki coupling reaction, a powerful C-C bond-forming reaction, using a brominated analog as the substrate.
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-3-methylbenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[8]
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.[9]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[9]
Visualizing Synthetic Strategies and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways relevant to the use of these fluorinated building blocks.
Caption: A logical workflow for selecting a fluorinated building block.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.
Conclusion
While this compound is a highly effective building block, the exploration of its analogs offers a strategic advantage in fine-tuning molecular properties and accessing novel chemical space. The alternatives presented in this guide, each with unique functional handles, provide researchers with a broader palette for the design and synthesis of next-generation pharmaceuticals and advanced materials. The provided protocols and conceptual diagrams serve as a practical starting point for the incorporation of these versatile building blocks into your research endeavors. Careful consideration of the desired reactivity and final molecular architecture will guide the rational selection of the most suitable fluorinated aromatic building block.
References
- 1. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl-2-Fluoro-5-formyl-benzoate | 165803-94-1 [sigmaaldrich.com]
- 6. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Reactivity comparison between Methyl 4-fluoro-3-methylbenzoate and other esters
A Comparative Guide to the Reactivity of Methyl 4-fluoro-3-methylbenzoate and Other Benzoate Esters
For researchers and professionals in drug development and chemical synthesis, understanding the relative reactivity of functional groups is paramount for efficient and predictable outcomes. This guide provides an objective comparison of the reactivity of this compound against other structurally related methyl benzoates. The comparison is based on established principles of physical organic chemistry, supported by data from relevant studies on substituted benzoate esters.
Introduction to Ester Reactivity
The reactivity of an ester, particularly in reactions such as hydrolysis, is largely governed by the electronic properties of the substituents on the aromatic ring. The core principle is the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction.
The Hammett equation is a valuable tool for quantifying these effects, relating reaction rates to the electronic properties of substituents.[1][2][3][4][5] This guide will use the principles underlying the Hammett equation to qualitatively and quantitatively compare the reactivity of this compound with other esters.
Comparison of Reactivity
To provide a clear comparison, we will examine the reactivity of this compound alongside three other esters:
-
Methyl benzoate: The parent compound, serving as a baseline.
-
Methyl 4-fluorobenzoate: To illustrate the effect of an electron-withdrawing fluorine atom at the para position.
-
Methyl 3-methylbenzoate: To illustrate the effect of an electron-donating methyl group at the meta position.
The reactivity of this compound is influenced by two substituents:
-
A fluorine atom at the 4-position (para) : Fluorine is an electronegative atom and acts as an electron-withdrawing group by induction, which should increase the ester's reactivity.
-
A methyl group at the 3-position (meta) : A methyl group is an electron-donating group by induction, which should decrease the ester's reactivity.
The net effect on the reactivity of this compound will be a combination of these two opposing electronic influences.
Quantitative Data Summary
The following table summarizes the Hammett substituent constants (σ) for the relevant substituents and provides an estimated relative rate of hydrolysis for the compared esters. A higher positive σ value corresponds to a stronger electron-withdrawing effect and a faster hydrolysis rate.
| Ester | Substituents | Hammett Constant (σ) of Substituent(s) | Estimated Relative Rate of Hydrolysis (k/k₀) |
| Methyl benzoate | None | σ_H = 0.00 | 1.0 |
| Methyl 4-fluorobenzoate | 4-Fluoro | σ_p-F = +0.06 | > 1.0 |
| Methyl 3-methylbenzoate | 3-Methyl | σ_m-CH₃ = -0.07 | < 1.0 |
| This compound | 4-Fluoro, 3-Methyl | Σσ ≈ +0.06 - 0.07 = -0.01 | ~ 1.0 (slightly less than Methyl benzoate) |
Note: The Hammett constants are for the substituents on the benzoic acid ring. The relative rates are estimates based on the additive nature of these constants. Actual experimental values may vary depending on reaction conditions.
Based on the additive effect of the Hammett constants, the electron-donating effect of the meta-methyl group is expected to slightly outweigh the electron-withdrawing effect of the para-fluoro group. Therefore, This compound is predicted to be slightly less reactive than Methyl benzoate towards nucleophilic acyl substitution reactions like hydrolysis.
Experimental Protocols
The following is a generalized experimental protocol for determining the rate of alkaline hydrolysis of a benzoate ester. This method is based on spectrophotometric monitoring of the reaction progress.
General Protocol for Kinetic Measurement of Ester Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of a methyl benzoate derivative.
Materials:
-
Methyl benzoate ester (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ester in the chosen co-solvent.
-
Prepare a solution of NaOH in water.
-
-
Kinetic Run:
-
Equilibrate the NaOH solution and the ester stock solution to the desired reaction temperature in a water bath.
-
In a cuvette, mix the NaOH solution and a small volume of the ester stock solution to initiate the reaction. The concentration of NaOH should be in large excess compared to the ester to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant ester or the product carboxylate shows a significant absorbance change. The formation of the benzoate anion can be monitored in the UV range.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the hydroxide ion.
-
Visualizations
Experimental Workflow for Ester Hydrolysis Kinetics
Caption: Workflow for determining the rate of ester hydrolysis.
Electronic Effects on Ester Reactivity
Caption: Influence of substituents on ester reactivity.
References
Comparative Guide to the Structure-Activity Relationship of Methyl 4-fluoro-3-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 4-fluoro-3-methylbenzoate derivatives, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on a series of this compound esters, this guide draws insights from closely related analogs, particularly amide derivatives of 4-fluoro-3-methylbenzoic acid and other fluorinated compounds with demonstrated biological activity. The inclusion of fluorine and a methyl group on the benzoate scaffold suggests potential for these derivatives in medicinal chemistry, as fluorine substitution can enhance metabolic stability and binding affinity.[1]
I. Comparison of Biological Activities
While a direct comparison of a series of this compound ester derivatives is not available in the reviewed literature, we can infer potential structure-activity relationships from related amide and other derivatives. The following table summarizes the anticancer activity of N-substituted 3-methylquinazolinone derivatives, where the 4-fluoro-3-methylbenzoyl moiety is incorporated into a larger scaffold, against various cancer cell lines. This provides a valuable starting point for understanding how modifications to the core structure might influence biological activity.
Table 1: Anticancer Activity of N-substituted 3-Methylquinazolinone Derivatives Containing a 4-Fluoro-3-methylbenzoyl Moiety [2]
| Compound ID | R Group (Substitution on the benzamide) | A431 (IC50, μM) | A549 (IC50, μM) | MCF-7 (IC50, μM) | NCI-H1975 (IC50, μM) |
| 4a | 2-fluorophenyl | 9.32 | >10 | >10 | >10 |
| 4b | 4-fluorophenyl | 8.72 | >10 | >10 | >10 |
| 4c | 2,4-difluorophenyl | 6.79 | 4.26 | >10 | 8.47 |
| 4d | 3-fluorophenyl | 3.48 | 2.55 | 0.87 | 6.42 |
| 4e | 3-chlorophenyl | 3.53 | 2.69 | 0.96 | 7.31 |
| 4f | 3-bromophenyl | 8.76 | 8.46 | 2.84 | 9.12 |
| Gefitinib | (Reference Drug) | 4.45 | 8.47 | 5.89 | >10 |
Key Observations from the Data:
-
Impact of Substitution Pattern: The position of the halogen on the terminal phenyl ring significantly influences anticancer activity. A 3-fluoro substitution (compound 4d ) resulted in the most potent activity against the MCF-7 cell line and broad-spectrum activity comparable to or better than the reference drug, Gefitinib.[2]
-
Comparison of Halogens: While both 3-fluoro (4d ) and 3-chloro (4e ) substitutions conferred potent activity, the 3-bromo substitution (4f ) was less effective.[2]
-
Multiple Halogenation: A 2,4-difluoro substitution (4c ) showed moderate activity, suggesting that simply increasing the number of fluorine atoms does not necessarily enhance potency.[2]
II. Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of the anticancer properties of this compound derivatives.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A431, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
C. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Analysis:
III. Visualizations
A. Signaling Pathway
The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Derivatives of the 4-fluoro-3-methylbenzoate scaffold have been incorporated into molecules designed to inhibit kinases within such pathways.[2]
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
B. Experimental Workflow
The diagram below outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and evaluation of new derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Utility of Methyl 4-fluoro-3-methylbenzoate and 4-fluoro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision that influences reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, fluorinated benzoic acid derivatives are of particular interest due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides a detailed comparison of two closely related compounds: Methyl 4-fluoro-3-methylbenzoate and 4-fluoro-3-methylbenzoic acid, offering insights into their respective advantages and applications in organic synthesis.
At a Glance: Key Differences and Applications
| Feature | 4-fluoro-3-methylbenzoic acid | This compound |
| Functional Group | Carboxylic Acid | Methyl Ester |
| Primary Use | Direct activation for amide and ester synthesis | Precursor for reactions where the carboxylic acid is too reactive or requires protection |
| Reactivity | Highly versatile for various coupling reactions | Generally less reactive; requires harsher conditions for direct aminolysis |
| Solubility | Generally soluble in polar organic solvents and aqueous base | Soluble in a wider range of organic solvents |
Performance in Amide Bond Formation: A Comparative Overview
Amide bond formation is a cornerstone of medicinal chemistry. The primary distinction in the synthetic utility of 4-fluoro-3-methylbenzoic acid and its methyl ester lies in their approach to forming this crucial linkage.
4-fluoro-3-methylbenzoic acid serves as a direct precursor for amide synthesis through activation with a plethora of coupling reagents. This method is often preferred for its mild reaction conditions and broad substrate scope.
This compound , on the other hand, can be converted to an amide via direct aminolysis. However, this transformation is generally less favorable and often requires high temperatures, extended reaction times, or the use of specific catalysts. The alkoxy group (CH₃O⁻) is a poorer leaving group compared to the activated intermediates formed from the carboxylic acid.
Table 1: Representative Data for Amide Synthesis from a Halogenated Benzoic Acid
The following data for the amide coupling of a similar compound, 3-fluoro-5-iodobenzoic acid, illustrates the typical efficiency of using a carboxylic acid with a standard coupling protocol.[1]
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
Data obtained using EDC/HOBt coupling protocol.[1]
Direct aminolysis of a methyl ester, such as this compound, would be expected to yield significantly lower conversions under similar mild conditions.
Interconversion of the Functional Groups
The carboxylic acid and its methyl ester are readily interconvertible, allowing for strategic functional group manipulation during a synthetic sequence.
dot
Caption: Interconversion pathway between the acid and its methyl ester.
Experimental Protocols
Synthesis of this compound (Esterification)
A standard Fischer esterification protocol can be employed.
Protocol: Fischer Esterification [2][3][4]
-
In a round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography or distillation.
Synthesis of 4-fluoro-3-methylbenzoic acid (Hydrolysis)
A base-mediated hydrolysis is a high-yielding method to convert the ester back to the carboxylic acid.
Protocol: Ester Hydrolysis [5]
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2-4 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the ester is fully consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. A yield of over 95% can be expected.[5]
Amide Synthesis from 4-fluoro-3-methylbenzoic acid
A reliable method for amide bond formation involves the use of carbodiimide coupling agents.
Protocol: EDC/HOBt Mediated Amide Coupling [1]
-
In a dry reaction vessel under an inert atmosphere, dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
Caption: Comparison of amide synthesis pathways.
Physicochemical and Spectroscopic Data
Table 2: Physical and Chemical Properties
| Property | 4-fluoro-3-methylbenzoic acid | This compound |
| Molecular Formula | C₈H₇FO₂ | C₉H₉FO₂ |
| Molecular Weight | 154.14 g/mol | 168.16 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid/solid |
| Melting Point | 164-168 °C | Not readily available |
Spectroscopic Data:
While a comprehensive set of spectra for both compounds is not available in the public domain, data for structurally similar compounds can provide an indication of the expected spectral features.
-
¹H NMR: For 4-fluoro-3-methylbenzoic acid, one would expect signals for the aromatic protons, the methyl protons (around 2.3 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). For the methyl ester, the carboxylic acid proton signal would be absent, and a new singlet for the methoxy protons would appear around 3.9 ppm.
-
¹³C NMR: The most significant difference would be the chemical shift of the carbonyl carbon, which appears at a slightly different position for the carboxylic acid versus the methyl ester. The methoxy carbon of the ester would also be a distinguishing feature.
-
IR Spectroscopy: 4-fluoro-3-methylbenzoic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. The methyl ester will lack the broad O-H stretch but will exhibit a strong C=O stretch (typically around 1720 cm⁻¹) and C-O stretches.
Conclusion and Recommendations
The choice between this compound and 4-fluoro-3-methylbenzoic acid in a synthetic campaign is dictated by the specific transformation required.
-
For direct amide or ester synthesis under mild conditions, 4-fluoro-3-methylbenzoic acid is the superior choice. Its carboxylic acid functionality can be readily activated by a wide range of coupling reagents to afford high yields of the desired products with a broad array of amines and alcohols.
-
This compound is primarily useful as a protected form of the carboxylic acid. It is the preferred substrate when the synthetic route involves reactions that are incompatible with a free carboxylic acid. While direct aminolysis to amides is possible, it is generally a less efficient process requiring more forcing conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. prepchem.com [prepchem.com]
- 4. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Evaluating Analogs of Methyl 4-fluoro-3-methylbenzoate for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Methyl 4-fluoro-3-methylbenzoate serves as a valuable scaffold, and the systematic evaluation of its analogs is crucial for optimizing therapeutic potential. This guide provides an objective comparison of key analogs, summarizing their performance with available experimental data, and offering detailed experimental protocols to support further research and development.
Physicochemical Properties of this compound and Key Analogs
The introduction of different functional groups to the this compound core significantly alters its physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles. A summary of these properties for the parent compound and its nitro, amino, and hydroxy analogs is presented below.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Key Features |
| This compound | ![]() | 168.17 | 2.5 | Parent scaffold with a fluorine atom for potential metabolic stability and a methyl group for further functionalization. |
| Methyl 4-fluoro-3-nitrobenzoate | ![]() | 199.14 | 2.1 | The nitro group is an electron-withdrawing group that can be a precursor to an amino group and may participate in specific binding interactions. |
| Methyl 4-fluoro-3-aminobenzoate | ![]() | 169.16 | 1.6 | The amino group can act as a hydrogen bond donor and a key interaction point for targets like kinases. |
| Methyl 4-fluoro-3-hydroxybenzoate | ![]() | 170.14 | 1.8 | The hydroxyl group can participate in hydrogen bonding and serve as a point for further derivatization. |
Comparative Biological Evaluation
The biological activity of this compound analogs has been explored in several therapeutic areas. This section provides a comparative analysis based on available experimental data.
Antifungal Activity
A series of 3-methyl-4-nitrobenzoate derivatives have demonstrated promising antifungal activity against various Candida species. The data suggests that the nature of the ester group can influence potency.
| Compound | Test Organism | MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 39 |
| Ethyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | > 250 |
| Propyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 104 |
| Butyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 56 |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 31 |
MIC: Minimum Inhibitory Concentration
Modeling studies suggest that the most active compound, pentyl 3-methyl-4-nitrobenzoate, interacts with thymidylate kinase (TMPK), a potential molecular target for antifungal agents. The preliminary structure-activity relationship (SAR) indicates that the length of the alkyl side chain of the ester is important for bioactivity.
Antibacterial Activity
Fluorobenzoylthiosemicarbazides, which can be synthesized from fluorinated benzoic acid precursors, have been investigated for their antibacterial properties. The activity of these compounds is highly dependent on the substitution pattern.
| Compound | Test Organism | MIC (µg/mL) |
| 1-(4-Fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | S. aureus ATCC 25923 | 7.82[1] |
| 1-(4-Fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | S. aureus ATCC 25923 | 15.63[1] |
| 1-(3-Fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | S. aureus ATCC 25923 | 7.82[1] |
MIC: Minimum Inhibitory Concentration
The optimal activity was observed for derivatives with trifluoromethyl substitutions on the N4 aryl position, suggesting these compounds could be potential allosteric inhibitors of D-alanyl-D-alanine ligase.[1]
Kinase Inhibitory Activity
| Building Block Scaffold | Target Kinase | IC50 (nM) |
| 4-Aminobenzoate derivative | EGFR | 15 |
| 4-Amino-3-chlorobenzoate derivative | VEGFR2 | 2.3 |
| 4-Amino-2-isopropoxybenzoate derivative | p38α | 8 |
IC50: Half-maximal inhibitory concentration. Data presented is for kinase inhibitors synthesized from related aminobenzoate scaffolds to demonstrate the potential of this chemical class.
The isopropoxy group in analogs like Methyl 4-amino-2-isopropoxybenzoate can increase lipophilicity, potentially enhancing cell permeability and target engagement.[2] The chloro substituent in other analogs can serve as a handle for further functionalization and influence binding affinity.[2]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these analogs are crucial for reproducible research.
General Synthesis of Substituted Methyl Benzoate Analogs
The synthesis of various analogs of this compound can be achieved through standard organic chemistry transformations. For example, the nitro-substituted analog can be synthesized from 4-fluoro-3-nitrobenzoic acid via esterification. The amino analog can then be prepared by the reduction of the nitro group.
Example: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
-
Dissolve 4-fluoro-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 4-fluoro-3-nitrobenzoate.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add the fungal inoculum to each well.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay to measure kinase activity and the inhibitory potential of compounds.
-
Set up the kinase reaction by adding the kinase, a suitable substrate, and ATP to a buffer solution in a 96-well plate.
-
Add the test compound at various concentrations to the reaction mixture. Include a no-compound control.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The amount of light generated is proportional to the ADP produced and thus the kinase activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling pathway.
Experimental Workflow
Caption: A flowchart illustrating the workflow for analog evaluation.
Structure-Activity Relationship (SAR)
Caption: A diagram illustrating the concept of Structure-Activity Relationship.
References
Navigating Synthetic Equivalents for Methyl 4-fluoro-3-methylbenzoate in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Methyl 4-fluoro-3-methylbenzoate, a substituted aromatic compound, presents a unique combination of functional groups that can be strategically employed in various organic transformations. This guide provides a comparative analysis of its potential synthetic equivalents in key organic reactions, supported by experimental data for analogous systems to inform reagent choice and reaction optimization.
The utility of this compound primarily lies in its potential as a partner in cross-coupling reactions, where the carbon-fluorine bond can be activated, or the ester can be transformed into other functional groups. However, the direct application of this specific reagent is not extensively documented in readily available scientific literature. Therefore, this guide will focus on comparing the reactivity of the aryl fluoride moiety with more common aryl halides (bromides and chlorides) in the context of the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation. This comparison will provide a framework for decision-making when considering synthetic routes that could involve this compound or its more reactive counterparts.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the aryl halide partner is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl >> F. While specific data for this compound is scarce, we can infer its likely performance by comparing the well-documented reactivity of aryl fluorides, bromides, and chlorides in similar systems.
For the purpose of this comparison, we will consider the hypothetical Suzuki-Miyaura coupling of various 4-halo-3-methylbenzoates with phenylboronic acid. The expected product is methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate.
Table 1: Comparative Performance of Aryl Halides in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Coupling Partner | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield Range (%) | Key Considerations |
| This compound | Low | Specialized Pd-catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Higher temperatures (>100 °C), longer reaction times, and strong bases (e.g., K₃PO₄, Cs₂CO₃) are often required. | 40-70 | C-F bond activation is challenging and requires highly active catalyst systems. May be advantageous for sequential cross-coupling reactions where the fluoride can be retained while a more reactive halide on the same molecule reacts first. |
| Methyl 4-bromo-3-methylbenzoate | High | Standard Pd-catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands. | Mild to moderate temperatures (60-100 °C), shorter reaction times, and a wider range of bases can be used. | 85-98 | A reliable and widely used substrate for Suzuki-Miyaura couplings. Offers a good balance of reactivity and stability. |
| Methyl 4-chloro-3-methylbenzoate | Moderate | Requires more active catalyst systems than bromides, often similar to those used for fluorides. | Higher temperatures and stronger bases are generally needed compared to bromides. | 70-90 | More cost-effective than the corresponding bromide, making it attractive for large-scale synthesis. Reactivity is intermediate between fluorides and bromides. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides and a general protocol that can be adapted for the more challenging coupling of aryl fluorides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Representative)
Reaction: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate from Methyl 4-bromo-3-methylbenzoate and Phenylboronic Acid.
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 4-bromo-3-methylbenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Protocol for Suzuki-Miyaura Coupling of an Aryl Fluoride (Adaptable for this compound)
Reaction: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate from this compound and Phenylboronic Acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, to a dry reaction vial, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane to the vial.
-
The vial is sealed and the reaction mixture is heated to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, the reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification is performed by column chromatography.
Logical Workflow and Pathway Diagrams
To aid in the decision-making process for selecting a suitable synthetic equivalent and for planning the experimental setup, the following diagrams are provided.
Conclusion
While direct experimental data for the use of this compound as a synthetic equivalent is limited, a comparative analysis based on the known reactivity of aryl halides in Suzuki-Miyaura coupling provides valuable insights for researchers. Methyl 4-bromo-3-methylbenzoate stands out as the most reliable and high-yielding option for the synthesis of the corresponding biaryl product under standard conditions. Methyl 4-chloro-3-methylbenzoate offers a more cost-effective alternative, albeit with a potential compromise in reactivity. This compound, while being the least reactive, may find its niche in specialized applications such as sequential cross-coupling reactions where its relative inertness can be exploited. The choice of synthetic equivalent will ultimately be guided by the specific requirements of the synthetic route, including considerations of cost, desired yield, and the overall complexity of the target molecule.
A Comparative Guide to Fluorinated Benzoic Acids in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry for enhancing a compound's pharmacological profile. Fluorinated benzoic acids are a pivotal class of building blocks in this endeavor, offering a versatile scaffold for the synthesis of complex molecular architectures. The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's physicochemical properties, including its acidity and reactivity, thereby impacting synthetic efficiency and the ultimate success of a drug discovery program. This guide provides an objective comparison of ortho-, meta-, and para-fluorinated benzoic acids, supported by experimental data and detailed synthetic protocols.
Physicochemical Properties and Acidity: A Quantitative Comparison
The reactivity of fluorinated benzoic acids in common synthetic transformations, such as amidation and esterification, is intrinsically linked to their acidity, which is quantified by the pKa value. The electron-withdrawing nature of the fluorine atom enhances the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.20). This effect is most pronounced in the ortho position due to the proximity of the fluorine atom to the carboxylic acid group.
The table below summarizes the key physicochemical properties of the three isomers of monofluorobenzoic acid. A lower pKa value indicates a stronger acid, which generally correlates with a more electrophilic carbonyl carbon and, consequently, higher reactivity in nucleophilic acyl substitution reactions.
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Structure | |||
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |
| Appearance | White crystalline powder | White powder | White to yellow powder |
| Melting Point (°C) | 122-125 | 123 | 184 |
| pKa (in water at 25°C) | 3.27[1][2] | 3.86[1][3][4] | 4.14[1][2] |
| logP | 1.856[5] | 2.163[3][4] | 1.856 (estimated) |
Analysis of Acidity Trends:
-
2-Fluorobenzoic Acid: The ortho isomer is the most acidic. This is attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which is distance-dependent and thus strongest at the ortho position. This effect stabilizes the resulting carboxylate anion. Additionally, the "ortho effect" involves steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which can increase acidity.[2][6]
-
3-Fluorobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the fluorine atom is the dominant factor in stabilizing the benzoate anion.
-
4-Fluorobenzoic Acid: The para isomer is the least acidic of the three, with a pKa value close to that of benzoic acid. At the para position, the inductive effect is weaker, and the electron-donating resonance effect (+M) of the fluorine atom, which destabilizes the carboxylate anion, partially counteracts the inductive effect.[6]
Comparative Performance in Amidation Reactions
The following table provides a representative comparison of the performance of the three isomers in a typical amidation reaction with a primary amine, using a common coupling agent like HATU. The reaction times and yields are illustrative and based on the established principles of their relative reactivity.
| Feature | 2-Fluorobenzoic Acid (Expected) | 3-Fluorobenzoic Acid (Typical) | 4-Fluorobenzoic Acid (Expected) |
| Relative Reactivity | Highest | Moderate | Lowest |
| Reaction Time (h) | 1-3 | 2-4[1] | 3-6 |
| Yield (%) | >90 | ~90 | 85-90 |
| Purity (crude) | >95 | >95 | >93 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are standard protocols for key reactions involving fluorinated benzoic acids.
Protocol 1: Amide Coupling using HATU
This protocol describes a one-pot synthesis of a benzamide from a fluorinated benzoic acid and an amine using HATU as the coupling agent.
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Amine (e.g., morpholine or benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluorinated benzoic acid (1.0 eq) and HATU (1.1 eq).[5]
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.[5]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.[5]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.[5]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]
Protocol 2: Fischer Esterification
This method describes the acid-catalyzed esterification of a fluorinated benzoic acid with an alcohol.
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Alcohol (e.g., methanol or ethanol) (in excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve the fluorinated benzoic acid (1.0 eq) in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo- or iodo-substituted fluorobenzoic acid with an arylboronic acid. Note that the C-F bond is generally unreactive in standard Suzuki conditions, allowing for selective coupling at other halogenated sites.[7]
Materials:
-
Halogenated fluorobenzoic acid (e.g., 3-bromo-4-fluorobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated fluorobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic and Logical Workflows
To further clarify the processes and concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationship between the molecular properties of fluorinated benzoic acids and their synthetic utility.
References
A Comparative Review of Methyl 4-fluoro-3-methylbenzoate Analogs and Their Diverse Applications
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of innovation. Methyl 4-fluoro-3-methylbenzoate and its analogs represent a versatile class of compounds with significant potential across pharmaceuticals and agrochemicals. The introduction of a fluorine atom and the ability to modify the substituent at the 3-position of the benzoate ring allows for the fine-tuning of physicochemical and biological properties, leading to the development of potent and selective agents.
This guide provides a comprehensive literature review of this compound analogs, focusing on their synthesis, applications, and performance. We present a comparative analysis of their biological activities, supported by experimental data, and provide detailed methodologies for key assays to facilitate further research and development.
Applications in Kinase Inhibition for Cancer Therapy
Benzamide derivatives, the broader class to which these analogs belong, are well-established as scaffolds for potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Analogs of this compound can be elaborated into compounds that target specific kinases involved in cancer progression.
The general mechanism of action for many benzamide-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Below is a diagram illustrating a simplified, generic signaling pathway that can be targeted by kinase inhibitors derived from this scaffold.
Figure 1. Simplified MAPK signaling pathway targeted by kinase inhibitors.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives, which share a structural resemblance to potential derivatives of this compound, against various cancer cell lines.
| Compound ID | Modification | K562 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | OKP-GS IC₅₀ (µM) |
| 7 | 2,6-dichloropurine | 2.27 | 1.42 | 4.56 |
| 10 | 2-amino-6-chloropurine | 2.53 | 1.52 | 24.77 |
| Imatinib | Reference Drug | - | - | - |
Data sourced from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[1]
The same study also evaluated the inhibitory activity of these compounds against specific platelet-derived growth factor receptors (PDGFR).
| Compound ID | Modification | PDGFRα Inhibition (%) at 1 µM | PDGFRβ Inhibition (%) at 1 µM |
| 7 | 2,6-dichloropurine | 45 | 36 |
| 9 | 6-chloropurine | 38 | 39 |
| 10 | 2-amino-6-chloropurine | 40 | 42 |
Data sourced from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[1]
Applications in Agrochemicals
Benzamide derivatives have also found significant application in the agrochemical industry as herbicides and fungicides. The structural features of this compound analogs can be optimized to achieve high efficacy against specific weeds or fungal pathogens while maintaining crop safety.
Comparative Fungicidal Activity
A study on novel benzamide derivatives containing a triazole moiety demonstrated their in vitro antifungal activities against various phytopathogenic fungi. The table below presents the median effective concentration (EC₅₀) values for selected compounds against Alternaria alternata and Alternaria solani.
| Compound ID | Benzene Ring Substituent | Alternaria alternata EC₅₀ (µg/mL) | Alternaria solani EC₅₀ (µg/mL) |
| 6h | 4-Cl | 1.77 | 2.00 |
| 6e | 4-F | - | 1.90 |
| 6i | 2,4-diCl | - | 5.44 |
| 6k | 2,4-diF | 0.98 | 6.71 |
| Myclobutanil | Commercial Fungicide | 6.23 | - |
Data from a study on the synthesis and antifungal activities of novel benzamide derivatives.[2] The preliminary structure-activity relationship (SAR) analysis from this study indicated that the presence of fluorine or chlorine on the benzene ring significantly enhanced antifungal activity.[2]
Experimental Protocols
To facilitate the comparative evaluation of this compound analogs, this section provides detailed protocols for key biological assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes at 30°C).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
Figure 2. Experimental workflow for an in vitro kinase inhibition assay.
Herbicide Efficacy Testing on Lemna minor (Duckweed)
This protocol outlines a method for assessing the toxicity of herbicidal compounds on the aquatic plant Lemna minor.
Materials:
-
Lemna minor cultures
-
Steinberg medium (or other suitable growth medium)
-
Test compounds dissolved in an appropriate solvent
-
24-well plates or other suitable test vessels
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Acclimate Lemna minor plants in the growth medium under controlled conditions (e.g., ~8500 lux, 16/8h light/dark cycle, 20-25°C) for at least one month.
-
Prepare a range of nominal concentrations of the test compound by dissolving a stock solution in the growth medium. A negative control (medium only) should be included.
-
Transfer one healthy Lemna minor colony (typically 2-3 fronds) into each well of the 24-well plate containing 3 mL of the test solution.
-
Incubate the plates in the growth chamber for a defined period (e.g., 7 days).
-
Assess toxicity by measuring endpoints such as frond number, frond area, or root length at the end of the exposure period.
-
Calculate the concentration that causes a 50% inhibition of growth (EC₅₀) for each endpoint by fitting the data to a dose-response model.
Conclusion
The this compound scaffold provides a fertile ground for the development of novel, highly active compounds in both the pharmaceutical and agrochemical sectors. The strategic placement of a fluorine atom often enhances metabolic stability and binding affinity, while modifications at the 3-position allow for extensive structure-activity relationship studies to optimize potency and selectivity. The data and protocols presented in this guide offer a foundation for researchers to compare and develop new analogs with improved performance characteristics. Further systematic studies comparing a wider range of 3-substituted analogs are warranted to fully elucidate the therapeutic and agrochemical potential of this promising class of compounds.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 4-fluoro-3-methylbenzoate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for Methyl 4-fluoro-3-methylbenzoate, outlining operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | Follow manufacturer's specifications for chemical resistance. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Hand Protection | Wear suitable protective gloves. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following step-by-step procedures should be followed:
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2] Facilities should be equipped with an eyewash fountain and safety shower in close proximity to the workstation.
-
Work in a well-ventilated place, such as a chemical fume hood.[2]
-
Remove all sources of ignition from the handling area.[2]
2. Handling the Chemical:
-
Avoid contact with skin, eyes, and personal clothing.[3]
-
Avoid breathing mist, gas, or vapors.[2]
-
Do not eat, drink, or smoke when using this product.[3]
3. Storage:
-
Store in a tightly-closed container when not in use.[3]
-
Keep containers in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible substances such as oxidizing agents and strong bases.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not let the chemical enter drains.[2]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.
Emergency Procedures: Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
1. Personal Precautions:
-
Use personal protective equipment as outlined above.
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]
-
Remove all sources of ignition.[2]
2. Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[2]
3. Methods for Containment and Cleaning Up:
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Below is a workflow diagram for handling a chemical spill:
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







